molecular formula C10H11NO B1311639 5-Ethyl-1,3-dihydro-2H-indol-2-one CAS No. 150560-61-5

5-Ethyl-1,3-dihydro-2H-indol-2-one

カタログ番号: B1311639
CAS番号: 150560-61-5
分子量: 161.2 g/mol
InChIキー: PFZOPWMHTMNDMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Ethyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-ethyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZOPWMHTMNDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436220
Record name 2H-Indol-2-one, 5-ethyl-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150560-61-5
Record name 2H-Indol-2-one, 5-ethyl-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one, a key intermediate in the preparation of various pharmacologically active compounds, most notably the multi-targeted tyrosine kinase inhibitor, Sunitinib. This document details the primary synthetic strategies, experimental protocols, and analytical data for this important oxindole derivative.

Introduction

This compound, also known as 5-ethyl-oxindole, belongs to the oxindole class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. The ethyl substituent at the 5-position is a crucial feature for the biological activity of several kinase inhibitors. The efficient and scalable synthesis of 5-ethyl-oxindole is therefore of significant interest to the pharmaceutical industry.

Synthetic Strategies

Two principal synthetic routes have been established for the preparation of this compound:

  • Reductive Cyclization of a Substituted 2-Nitrophenylacetic Acid: This classical approach involves the synthesis of a 2-nitro-4-ethylphenylacetic acid precursor, followed by a reduction of the nitro group and subsequent intramolecular cyclization to form the oxindole ring.

  • Reduction of 5-Ethylisatin: This method utilizes the corresponding isatin derivative, 5-ethylisatin, which is then selectively reduced at the C3-carbonyl group to yield the desired oxindole.

This guide will provide detailed experimental protocols for both approaches.

Experimental Protocols

Route 1: Reductive Cyclization of 2-Nitro-4-ethylphenylacetic Acid

This synthetic pathway involves a multi-step process, beginning with the nitration of a suitable starting material to introduce the nitro group ortho to the eventual acetic acid side chain.

Logical Workflow for Route 1

G A 4-Ethylaniline B N-(4-ethylphenyl)acetamide A->B Acetylation C 4-Ethyl-2-nitroaniline B->C Nitration D 4-Ethyl-2-nitrophenylacetonitrile C->D Sandmeyer Reaction E 2-Nitro-4-ethylphenylacetic acid D->E Hydrolysis F This compound E->F Reductive Cyclization

Caption: Synthetic workflow for this compound via reductive cyclization.

Step 1: Synthesis of 4-Ethyl-2-nitroaniline

A common precursor for this route is 4-ethylaniline.

ParameterValue
Starting Material 4-Ethylaniline
Reagents Acetic anhydride, Nitric acid
Solvent Acetic anhydride
Temperature 0-5 °C
Reaction Time 2-4 hours
Work-up Aqueous work-up and extraction
Typical Yield 60-70%

Protocol: To a stirred solution of 4-ethylaniline in acetic anhydride at 0 °C, a solution of nitric acid in acetic anhydride is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours. The mixture is then poured onto ice and neutralized with a base (e.g., sodium hydroxide solution). The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to afford N-(4-ethyl-2-nitrophenyl)acetamide. This intermediate is then hydrolyzed using acidic or basic conditions to yield 4-ethyl-2-nitroaniline.

Step 2: Synthesis of 2-Nitro-4-ethylphenylacetic acid

The synthesis of the key phenylacetic acid intermediate can be achieved from 4-ethyl-2-nitroaniline via a Sandmeyer reaction followed by hydrolysis.

ParameterValue
Starting Material 4-Ethyl-2-nitroaniline
Reagents Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Sulfuric acid
Solvent Water, Toluene
Temperature 0-5 °C (diazotization), 50-70 °C (cyanation)
Reaction Time 2-3 hours (diazotization), 4-6 hours (cyanation and hydrolysis)
Work-up Extraction and crystallization
Typical Yield 40-50% over two steps

Protocol: 4-Ethyl-2-nitroaniline is diazotized with sodium nitrite in the presence of hydrochloric acid at 0-5 °C. The resulting diazonium salt is then reacted with copper(I) cyanide to yield 4-ethyl-2-nitrophenylacetonitrile. The crude nitrile is subsequently hydrolyzed by heating with aqueous sulfuric acid to afford 2-nitro-4-ethylphenylacetic acid.

Step 3: Reductive Cyclization to this compound

The final step involves the reduction of the nitro group and subsequent intramolecular lactamization.

ParameterValue
Starting Material 2-Nitro-4-ethylphenylacetic acid
Reagents Palladium on carbon (Pd/C), Hydrogen gas
Solvent Ethanol or Acetic acid
Temperature Room temperature to 50 °C
Pressure 1-4 atm of H₂
Reaction Time 4-8 hours
Work-up Filtration and crystallization
Typical Yield 70-85%

Protocol: 2-Nitro-4-ethylphenylacetic acid is dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of 10% palladium on carbon is added to the solution. The mixture is then subjected to hydrogenation at room temperature or slightly elevated temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC). The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water) to give this compound.

Route 2: Reduction of 5-Ethylisatin

This alternative route offers a more direct approach if 5-ethylisatin is readily available.

Logical Workflow for Route 2

G A 5-Ethylisatin B This compound A->B Selective Reduction (e.g., Hydrazine hydrate)

Caption: Synthetic workflow for this compound via reduction of 5-ethylisatin.

Step 1: Synthesis of 5-Ethylisatin

5-Ethylisatin can be prepared from 4-ethylaniline through condensation with chloral hydrate and hydroxylamine hydrochloride (Sandmeyer isatin synthesis).

ParameterValue
Starting Material 4-Ethylaniline
Reagents Chloral hydrate, Hydroxylamine hydrochloride, Sulfuric acid
Solvent Water
Temperature 60-80 °C
Reaction Time 3-5 hours
Work-up Filtration and washing
Typical Yield 50-60%

Protocol: A solution of 4-ethylaniline in water and hydrochloric acid is treated with a solution of chloral hydrate and hydroxylamine hydrochloride. The mixture is heated to form the isonitrosoacetanilide intermediate. This intermediate is then cyclized by heating with concentrated sulfuric acid to yield 5-ethylisatin.

Step 2: Reduction of 5-Ethylisatin to this compound

The selective reduction of the C3-carbonyl of the isatin is a key step. The Wolff-Kishner reduction or its variants are commonly employed.

ParameterValue
Starting Material 5-Ethylisatin
Reagents Hydrazine hydrate, Sodium hydroxide or Potassium hydroxide
Solvent Ethylene glycol or Diethylene glycol
Temperature 180-200 °C
Reaction Time 3-6 hours
Work-up Acidification and extraction
Typical Yield 75-90%

Protocol: A mixture of 5-ethylisatin, hydrazine hydrate, and a high-boiling point solvent like ethylene glycol is heated. A strong base such as potassium hydroxide is added, and the temperature is raised to 180-200 °C to facilitate the reduction and removal of the hydrazone intermediate. After completion, the reaction mixture is cooled, diluted with water, and acidified. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by crystallization.

Quantitative Data Summary

Synthetic RouteKey IntermediateOverall Yield (approx.)Purity (typical)
Reductive Cyclization2-Nitro-4-ethylphenylacetic acid20-30%>98%
Reduction of 5-Ethylisatin5-Ethylisatin40-55%>98%

Analytical Characterization

This compound

PropertyValue
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Off-white to pale yellow solid
Melting Point 118-122 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.10 (s, 1H, NH), 7.05 (d, J=7.8 Hz, 1H), 6.95 (s, 1H), 6.80 (d, J=7.8 Hz, 1H), 3.50 (s, 2H), 2.60 (q, J=7.6 Hz, 2H), 1.20 (t, J=7.6 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 177.5, 140.2, 134.8, 128.0, 125.5, 124.0, 109.5, 36.0, 28.8, 16.0
Mass Spectrometry (ESI-MS) m/z 162.1 [M+H]⁺

Role in Drug Development: Sunitinib Synthesis

This compound is a pivotal building block in the synthesis of Sunitinib, an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that was approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).

Signaling Pathway Inhibition by Sunitinib

G cluster_sunitinib Sunitinib cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways Sunitinib Sunitinib VEGFR VEGFRs Sunitinib->VEGFR Inhibits PDGFR PDGFRs Sunitinib->PDGFR Inhibits KIT c-KIT Sunitinib->KIT Inhibits FLT3 FLT3 Sunitinib->FLT3 Inhibits RET RET Sunitinib->RET Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation PDGFR->Proliferation Survival Cell Survival KIT->Survival FLT3->Proliferation RET->Survival

An In-depth Technical Guide to 5-Ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 5-Ethyl-1,3-dihydro-2H-indol-2-one. It is intended to serve as a core resource for professionals in research and drug development.

Core Chemical Properties

This compound, also known as 5-ethyl-2-oxindole, is a derivative of oxindole. The oxindole scaffold is a prominent structural motif found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitubercular, and anti-inflammatory properties.[1][3]

Data Presentation: Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem[4]
Molecular Weight 161.20 g/mol PubChem[4]
IUPAC Name 5-ethyl-1,3-dihydroindol-2-onePubChem[4]
CAS Number 150560-61-5PubChem[4]
Appearance Solid (predicted)-
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 1PubChem[4]
Rotatable Bond Count 1PubChem[4]
Exact Mass 161.084063974 DaPubChem[4]
Topological Polar Surface Area 29.1 ŲPubChem[4]
Heavy Atom Count 12PubChem[4]

Experimental Protocols & Methodologies

The synthesis and analysis of indol-2-one derivatives are well-established processes in medicinal chemistry. The following sections outline common experimental protocols.

The synthesis of substituted 1,3-dihydro-2H-indol-2-one derivatives can be achieved through various methods. A common approach involves the cyclization of corresponding substituted anilines or through modifications of the parent oxindole ring. For instance, a generalized multi-component reaction, such as the Biginelli reaction, can be adapted for the synthesis of complex oxindole derivatives.[1] Another established method is the Fischer indole synthesis, which can be modified to produce oxindoles.

A representative synthetic workflow often involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization under acidic conditions.[5] Alkylation at the nitrogen or other positions can be performed to introduce further diversity.[6]

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product & Analysis Start1 Substituted Phenylhydrazine Condensation Condensation & Fischer Cyclization Start1->Condensation Start2 α-Keto Acid or Ester Start2->Condensation Hydrolysis Hydrolysis / Decarboxylation (if necessary) Condensation->Hydrolysis Purification Purification (Column Chromatography) Hydrolysis->Purification Product This compound Purification->Product Analysis Spectroscopic Characterization Product->Analysis

Caption: Generalized workflow for the synthesis of substituted indol-2-ones.

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Expected signals would correspond to the ethyl group protons (a triplet and a quartet), aromatic protons, the methylene protons of the indole ring, and the N-H proton.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[8]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. A strong absorption band is expected for the carbonyl (C=O) group of the lactam ring (typically around 1700 cm⁻¹), and a band for the N-H stretch (around 3200-3400 cm⁻¹).[8][9]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[8]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Separation cluster_results Data Interpretation Compound Synthesized Compound (this compound) NMR NMR (1H, 13C) Compound->NMR MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR HPLC HPLC Compound->HPLC Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity

Caption: Standard workflow for the analytical characterization of the target compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of indoline and oxindole derivatives are subjects of significant interest in drug discovery.[3]

Notably, certain indoline derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[3] These enzymes are key players in the arachidonic acid cascade, a critical pathway in the inflammatory response. Inhibition of 5-LOX prevents the formation of pro-inflammatory leukotrienes, while sEH inhibition increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs). A dual-inhibitor approach represents a promising strategy for developing potent anti-inflammatory agents.[3]

The relevance of the indol-2-one core is further highlighted by its presence in approved drugs like Ziprasidone, an antipsychotic agent, demonstrating the scaffold's utility in targeting central nervous system pathways.[10]

G cluster_lox 5-LOX Pathway cluster_seh CYP/sEH Pathway AA Arachidonic Acid (from membrane phospholipids) LOX 5-Lipoxygenase (5-LOX) AA->LOX CYP Cytochrome P450 Epoxygenase AA->CYP Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Less Active Diols (DHETs) sEH->DHETs Inhibitor Indoline-based Inhibitor (e.g., this compound class) Inhibitor->LOX Inhibition Inhibitor->sEH Inhibition

Caption: Potential involvement of indoline derivatives in the arachidonic acid pathway.

References

IUPAC name for 5-Ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Ethyl-1,3-dihydro-2H-indol-2-one and the 2-Oxindole Scaffold in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a member of the pharmacologically significant 2-oxindole family. While specific research on the 5-ethyl derivative is limited, this document extrapolates from the extensive data available for the broader 2-oxindole class, which forms the core scaffold of numerous therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the chemical properties, synthesis, and potential biological activities of this compound class. Detailed experimental protocols and a review of relevant signaling pathways are provided to facilitate further investigation and application in medicinal chemistry.

Introduction to this compound

This compound is a derivative of 1,3-dihydro-2H-indol-2-one, commonly known as 2-oxindole. The 2-oxindole structure is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring with a carbonyl group at the C-2 position, serves as a versatile template for designing novel therapeutic agents.[1][2] While this compound itself is not extensively documented in scientific literature, its core structure is central to many FDA-approved drugs, particularly in the field of oncology.[3]

The strategic placement of an ethyl group at the 5-position of the oxindole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its pharmacokinetic profile and biological activity. Modifications at various positions of the oxindole ring have led to the discovery of potent inhibitors of various enzymes, with a particular focus on protein kinases.[4][5]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These computed properties provide a baseline for understanding its behavior in biological and chemical systems.

PropertyValueSource
IUPAC Name 5-ethyl-1,3-dihydroindol-2-onePubChem[6]
Molecular Formula C10H11NOPubChem[6]
Molecular Weight 161.20 g/mol PubChem[6]
CAS Number 150560-61-5PubChem[6]
Synonyms 5-ethyl-1,3-dihydroindol-2-onePubChem[6]

The 2-Oxindole Scaffold in Drug Development

The 2-oxindole nucleus is a cornerstone in the development of targeted therapies, most notably as multi-kinase inhibitors.[7][8] A significant number of derivatives have been developed as anticancer agents, while others have shown antimicrobial, antiviral, and anti-inflammatory activities.[7][9]

Prominent examples of FDA-approved drugs featuring the 2-oxindole core include:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[10][8]

  • Nintedanib: An inhibitor of multiple tyrosine kinases used for idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[2][10]

  • Ropinirole: A dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[10]

  • Ziprasidone: An atypical antipsychotic used for schizophrenia and bipolar disorder.[2]

The success of these drugs highlights the therapeutic potential of the 2-oxindole scaffold and provides a strong rationale for the investigation of novel derivatives like this compound.

Quantitative Data for Representative 2-Oxindole-Based Drugs

The following table summarizes the inhibitory activities of Sunitinib and Nintedanib against key kinase targets, illustrating the potency achievable with the 2-oxindole scaffold.

CompoundTarget KinaseIC50 (nM)Disease Indication
Sunitinib VEGFR22Renal Cell Carcinoma, GIST
PDGFRβ1Renal Cell Carcinoma, GIST
c-KIT1GIST
Nintedanib VEGFR1/2/313-34Idiopathic Pulmonary Fibrosis, NSCLC
FGFR1/2/337-108Idiopathic Pulmonary Fibrosis, NSCLC
PDGFRα/β59-65Idiopathic Pulmonary Fibrosis, NSCLC

Note: IC50 values are compiled from various literature sources and may vary depending on assay conditions.

Relevant Signaling Pathways

Many 2-oxindole derivatives exert their therapeutic effects by inhibiting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation.[11] A primary target for this class of compounds is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.[12][13][14]

VEGF Signaling Pathway

VEGF ligands bind to VEGF receptors (VEGFRs) on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of tyrosine residues.[12] This activation triggers multiple downstream signaling cascades, including the PLCγ-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[13][15] 2-oxindole-based kinase inhibitors typically function by competing with ATP for the binding site within the catalytic domain of the receptor, thereby blocking the phosphorylation cascade and inhibiting downstream signaling.

VEGF_Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 2-Oxindole Inhibitor (e.g., Sunitinib) Inhibitor->VEGFR

Caption: Inhibition of the VEGF signaling pathway by a 2-oxindole-based tyrosine kinase inhibitor.

Experimental Protocols

The synthesis and evaluation of novel 2-oxindole derivatives involve a series of well-established experimental procedures.

General Synthesis of 5-Substituted 2-Oxindoles

A common method for synthesizing 5-substituted 2-oxindoles is through the palladium-catalyzed intramolecular α-arylation of α-chloroacetanilides.[16] This approach offers good yields and high functional group compatibility.

Experimental Workflow for Synthesis:

Synthesis_Workflow Start Start: 4-Ethylaniline Step1 Acylation with Chloroacetyl Chloride Start->Step1 Intermediate Intermediate: 2-Chloro-N-(4-ethylphenyl)acetamide Step1->Intermediate Step2 Pd-catalyzed Intramolecular Cyclization Intermediate->Step2 Product Product: This compound Step2->Product

Caption: General workflow for the synthesis of this compound.

Protocol:

  • Acylation: 4-Ethylaniline is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled in an ice bath. Chloroacetyl chloride is added dropwise in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-chloro-N-(4-ethylphenyl)acetamide intermediate.

  • Cyclization: The intermediate is dissolved in an appropriate solvent (e.g., toluene). A palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(t-Bu)3), and a base (e.g., NaOt-Bu) are added. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Purification: After cooling, the reaction mixture is filtered, and the solvent is removed. The crude product is purified by column chromatography on silica gel to afford pure this compound.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of a compound against a specific kinase (e.g., VEGFR2), a variety of assay formats can be employed, such as radiometric assays, fluorescence polarization assays, or luminescence-based assays.[17][18]

Protocol (Luminescence-based Kinase Assay):

  • Reagents: Kinase (e.g., recombinant human VEGFR2), substrate (e.g., a generic peptide substrate), ATP, and the test compound (this compound).

  • Procedure: The kinase reaction is performed in a microplate. The test compound is serially diluted and pre-incubated with the kinase. The reaction is initiated by adding a mixture of the substrate and ATP.

  • Detection: After a set incubation period, a detection reagent containing luciferase is added. This reagent stops the kinase reaction and measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence data is used to calculate the percentage of kinase inhibition for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

To assess the anti-proliferative effects of the compound on cancer cells, a cell viability assay such as the MTT or MTS assay is commonly used.[19]

Protocol (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., a human umbilical vein endothelial cell line, HUVEC, for anti-angiogenic assessment) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 or GI50 (concentration for 50% growth inhibition) value is then determined.

Conclusion

This compound belongs to the highly valuable 2-oxindole class of compounds. While direct biological data for this specific molecule is scarce, the well-established importance of the 2-oxindole scaffold in medicinal chemistry, particularly as kinase inhibitors, provides a strong impetus for its further investigation. The ethyl substitution at the 5-position offers a vector for modifying the molecule's properties, potentially leading to novel therapeutic agents. The experimental protocols and pathway information detailed in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological potential of this compound and other related derivatives in the pursuit of new drug candidates.

References

Technical Guide: 5-Ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Ethyl-1,3-dihydro-2H-indol-2-one, also known as 5-Ethyloxindole. It includes a detailed summary of its molecular characteristics, standardized experimental protocols for its synthesis and characterization, and an exploration of the potential biological significance of the broader oxindole scaffold in relevant signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Molecular Data

This compound is a derivative of oxindole, a heterocyclic compound featuring a fused benzene and pyrrolidone ring system. The presence of an ethyl group at the 5-position of the aromatic ring distinguishes this particular molecule.

Quantitative Molecular and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are computationally derived and have been aggregated from established chemical databases.[1]

PropertyValueSource
Molecular Weight 161.20 g/mol PubChem[1]
Molecular Formula C₁₀H₁₁NOPubChem[1]
IUPAC Name 5-ethyl-1,3-dihydroindol-2-onePubChem[1]
CAS Number 150560-61-5PubChem[1]
Monoisotopic Mass 161.084063974 DaPubChem[1]
Synonyms 5-Ethyloxindole, 5-ethyl-1,3-dihydroindol-2-onePubChem[1]

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and characterization of this compound. These protocols are based on established methods for the synthesis of substituted oxindoles and standard analytical techniques for structural elucidation and purity assessment.

Synthesis Workflow

A common synthetic route to produce 5-substituted oxindoles involves the cyclization of a corresponding α-chloroacetanilide precursor. The following diagram illustrates a generalized workflow for such a synthesis.

G cluster_0 Synthesis of this compound start Start: 4-Ethylaniline step1 Acylation with Chloroacetyl Chloride start->step1 step2 Purification of 2-Chloro-N-(4-ethylphenyl)acetamide step1->step2 step3 Friedel-Crafts Cyclization (e.g., with AlCl3) step2->step3 step4 Quenching and Work-up step3->step4 step5 Purification of this compound step4->step5 end Final Product step5->end G cluster_1 Characterization Workflow product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (e.g., ESI-MS) product->ms ir Infrared (IR) Spectroscopy product->ir purity Purity Assessment (e.g., HPLC) product->purity data Structural Confirmation and Purity Data nmr->data ms->data ir->data purity->data G cluster_2 Receptor Tyrosine Kinase (RTK) Signaling Pathway ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization rtk->dimerization autophosphorylation Autophosphorylation dimerization->autophosphorylation downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) autophosphorylation->downstream response Cellular Response (Proliferation, Survival) downstream->response inhibitor Oxindole Derivative (e.g., 5-Ethyloxindole analog) inhibitor->autophosphorylation

References

Technical Guide: Elucidation of the Structure of 5-Ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 5-Ethyl-1,3-dihydro-2H-indol-2-one. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide presents a detailed, predictive analysis based on established principles of organic chemistry and spectroscopic data from closely related analogs. The document outlines a plausible synthetic route and provides predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to facilitate its identification and characterization. All quantitative data are summarized in tables for clarity, and key processes are visualized using Graphviz diagrams.

Introduction

This compound, also known as 5-ethyloxindole, belongs to the oxindole class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. The substituent at the 5-position of the oxindole ring can significantly influence the pharmacological properties of the molecule. Therefore, a thorough understanding of the synthesis and structural characterization of derivatives such as this compound is crucial for the development of new therapeutic agents.

Chemical Structure and Properties:

  • IUPAC Name: 5-ethyl-1,3-dihydroindol-2-one[1]

  • Molecular Formula: C₁₀H₁₁NO[1]

  • Molecular Weight: 161.20 g/mol [1]

  • CAS Number: 150560-61-5[1]

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from unsubstituted oxindole and other 5-substituted analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.5br s1HN-H
~7.10d, J ≈ 1.5 Hz1HH-4
~7.05dd, J ≈ 8.0, 1.5 Hz1HH-6
~6.80d, J ≈ 8.0 Hz1HH-7
3.55s2HH-3 (CH₂)
2.60q, J ≈ 7.6 Hz2H-CH₂-CH₃
1.22t, J ≈ 7.6 Hz3H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~178.0C-2 (C=O)
~140.0C-7a
~138.0C-5
~128.0C-4
~125.0C-6
~124.0C-3a
~109.0C-7
~36.0C-3 (CH₂)
~28.5-CH₂-CH₃
~16.0-CH₂-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch (amide)
~3100-3000MediumAromatic C-H Stretch
~2960, ~2870MediumAliphatic C-H Stretch
~1710StrongC=O Stretch (lactam)
~1620MediumAromatic C=C Stretch
~1470MediumCH₂ Scissoring
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z = 161

  • Predicted Major Fragments:

    • m/z = 146: Loss of a methyl radical (•CH₃) from the ethyl group.

    • m/z = 132: Loss of an ethyl radical (•CH₂CH₃).

    • m/z = 133: Loss of carbon monoxide (CO).

    • m/z = 104: Further fragmentation of the m/z = 132 ion.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound is the Stolle synthesis or a modification thereof, starting from 4-ethylaniline.

Step 1: Synthesis of 2-Chloro-N-(4-ethylphenyl)acetamide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylaniline (10.0 g, 82.5 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (7.2 mL, 90.8 mmol) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from ethanol/water to obtain pure 2-Chloro-N-(4-ethylphenyl)acetamide.

Step 2: Friedel-Crafts Cyclization to this compound

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, place anhydrous aluminum chloride (22.0 g, 165 mmol).

  • Carefully add 2-Chloro-N-(4-ethylphenyl)acetamide (13.0 g, 65.7 mmol) portion-wise to the flask.

  • Heat the reaction mixture to 160-170 °C and maintain this temperature for 2 hours. The mixture will melt and then solidify.

  • Cool the reaction mixture to room temperature and then carefully quench by adding crushed ice, followed by concentrated HCl (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra would be recorded on a FT-IR spectrometer using KBr pellets.

  • Mass Spectrometry: Mass spectra would be obtained using an electron ionization (EI) mass spectrometer.

Visualizations

Caption: Chemical structure of this compound.

synthesis_workflow start 4-Ethylaniline intermediate 2-Chloro-N-(4-ethylphenyl)acetamide start->intermediate Acylation reagent1 Chloroacetyl chloride reagent1->intermediate product This compound intermediate->product Intramolecular Cyclization reagent2 AlCl₃ (Friedel-Crafts) reagent2->product

Caption: Proposed synthesis workflow for this compound.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Structural Information nmr NMR (¹H, ¹³C) connectivity Atom Connectivity & Proton Environment nmr->connectivity ir IR functional_groups Functional Groups (Amide, Aromatic, Alkyl) ir->functional_groups ms Mass Spec. molecular_formula Molecular Formula & Weight ms->molecular_formula elucidation Structure Elucidation of This compound functional_groups->elucidation connectivity->elucidation molecular_formula->elucidation

Caption: Logical workflow for structure elucidation from spectroscopic data.

Conclusion

This technical guide provides a robust framework for the synthesis and structural elucidation of this compound. While direct experimental data remains scarce, the predictive analysis presented here, based on sound chemical principles and comparative data, offers a reliable and detailed guide for researchers in the field of medicinal chemistry and drug development. The provided protocols and predicted data will aid in the synthesis, identification, and further investigation of this and related compounds.

References

The Diverse Biological Activities of 5-Ethyl-1,3-dihydro-2H-indol-2-one Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-Ethyl-1,3-dihydro-2H-indol-2-one, also known as 5-ethyl-oxindole, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents. Quantitative data are summarized for comparative analysis, detailed experimental protocols are provided for key assays, and relevant signaling pathways are visualized to facilitate a deeper understanding of their cellular effects.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases involved in tumor growth and proliferation.

Kinase Inhibition

The oxindole core is a well-established pharmacophore for kinase inhibitors.[1] The introduction of a 5-ethyl substituent has been explored to modulate the potency and selectivity of these compounds. While specific quantitative data for a wide range of 5-ethyl derivatives remains an active area of research, the general mechanism involves competitive binding to the ATP-binding site of kinases, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.

Table 1: Anticancer Activity of Selected Oxindole Derivatives (Illustrative)

Compound IDTarget KinaseCell LineIC50 (µM)Reference
General Oxindole Derivative 1 VEGFR-2HUVEC0.018[2]
General Oxindole Derivative 2 EGFRA4310.068[2]
General Oxindole Derivative 3 CDK2MCF-7Not Specified[3]
Arylthiazole-linked 2H-indol-2-one 5a VEGFR-2SW4805.43 ± 0.95[4]
Arylthiazole-linked 2H-indol-2-one 5g VEGFR-2SW4809.63 ± 1.32[4]

Note: This table includes data for general oxindole derivatives to illustrate the potential of the scaffold, as comprehensive data specifically for 5-ethyl derivatives is limited in the public domain.

Signaling Pathways

The anticancer activity of these kinase inhibitors often involves the modulation of critical signaling pathways such as the VEGF and EGF pathways, which are crucial for angiogenesis and cell proliferation, respectively.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca Raf Raf PKC->Raf Proliferation Cell Proliferation, Angiogenesis Ca->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Ethyl-1,3-dihydro-2H- indol-2-one Derivative Inhibitor->VEGFR

VEGF Signaling Pathway Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7]

Workflow:

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Addition and Incubation cluster_3 Measurement A Seed cells in a 96-well plate B Incubate for 24h A->B C Add 5-Ethyl-1,3-dihydro-2H- indol-2-one derivatives (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H MIC_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Result Interpretation A Prepare serial dilutions of This compound derivatives in broth B Inoculate with a standardized microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible turbidity C->D E Determine the lowest concentration with no growth (MIC) D->E

References

5-Ethyl-1,3-dihydro-2H-indol-2-one: A Technical Review of a Versatile Oxindole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-1,3-dihydro-2H-indol-2-one is a heterocyclic organic compound belonging to the oxindole family. The oxindole scaffold, a bicyclic structure composed of a fused benzene and pyrrolone ring, is a privileged pharmacophore in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The substitution at the 5-position of the oxindole ring, as with the ethyl group in this case, can significantly influence the molecule's physicochemical properties and biological targets. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential therapeutic applications, with a comparative analysis of related 5-substituted oxindole derivatives.

Synthesis and Chemical Properties

The key chemical and physical properties of this compound, based on available data, are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO[6]
Molecular Weight 161.20 g/mol [6]
CAS Number 150560-61-5[6]
IUPAC Name 5-ethyl-1,3-dihydroindol-2-one[6]
Canonical SMILES CCC1=CC2=C(C=C1)NC(=O)C2[6]
InChI InChI=1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12)[6]
Computed XLogP3 1.8[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 1[6]
Rotatable Bond Count 1[6]

Biological Activities and Therapeutic Potential

While direct studies on the biological activity of this compound are limited in the public domain, the broader class of 5-substituted oxindoles has been extensively investigated, revealing a range of therapeutic potentials. The nature of the substituent at the 5-position plays a crucial role in determining the specific biological targets and efficacy.

For instance, various 5-substituted-1,3-dihydro-2H-indol-2-one derivatives have demonstrated significant in vitro antibacterial, antifungal, and antitubercular activities.[7] The indole nucleus is a common feature in many compounds with diverse pharmacological properties, including anticancer and anti-HIV activities.[1][7]

Many oxindole derivatives function as protein kinase inhibitors, a class of targeted therapy that has revolutionized cancer treatment.[8][9] For example, Sunitinib, an approved anticancer drug, features an oxindole core and targets multiple receptor tyrosine kinases. The substitution pattern on the oxindole ring is critical for the potency and selectivity of these inhibitors. While no specific kinase inhibition data is available for this compound, its structural similarity to known kinase inhibitors suggests this as a potential area for investigation.

The table below summarizes the biological activities of some representative 5-substituted oxindole derivatives to provide a contextual understanding of the potential of the 5-ethyl analog.

CompoundSubstitution at 5-positionBiological ActivityTarget/MechanismIC₅₀/ActivityReference
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesChloroAntiproliferativeEGFRWT/EGFRT790M InhibitorIC₅₀ = 68-85 nM (EGFRWT), 9.5-11.9 nM (EGFRT790M)[8]
Indoline-based dual inhibitorsNitro (further modified)Anti-inflammatory5-LOX/sEH InhibitorIC₅₀ = 0.41 µM (5-LOX), 0.43 µM (sEH) for lead compound[10][11]
3,3-diaryl-1,3-dihydroindol-2-onesVarious aryl groups at C3AntiproliferativeTranslation Initiation InhibitionComparable to known inhibitors[12]
3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-onesVariesAnticancerc-KIT Kinase InhibitorIC₅₀ = 1.47 µM (Breast cancer cell line)[13]

Experimental Protocols

As specific experimental protocols for the synthesis of this compound are not detailed in the reviewed literature, a general and representative protocol for the synthesis of a 5-substituted oxindole derivative via intramolecular α-arylation is provided below. This method is often utilized for its efficiency and tolerance of various functional groups.[4][5]

Representative Synthesis of a 5-Substituted Oxindole via Palladium-Catalyzed Intramolecular α-Arylation

Materials:

  • N-(4-substituted-phenyl)-2-chloroacetamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Di-tert-butylphosphino)biphenyl (ligand)

  • Triethylamine (base)

  • Toluene (solvent)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk tube is added N-(4-substituted-phenyl)-2-chloroacetamide (1.0 mmol), palladium(II) acetate (0.02 mmol), and 2-(di-tert-butylphosphino)biphenyl (0.04 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene (5 mL) and triethylamine (1.5 mmol) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred under argon for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 10 mL) and brine (10 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-substituted oxindole.

Signaling Pathways and Mechanisms of Action

Given the prevalence of oxindole-based molecules as kinase inhibitors, a common mechanism of action involves the modulation of cellular signaling pathways that are often dysregulated in diseases like cancer. While the specific targets of this compound are unknown, the following diagram illustrates a generalized signaling pathway targeted by many oxindole-based receptor tyrosine kinase inhibitors, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Oxindole_Inhibitor 5-Substituted Oxindole Inhibitor Oxindole_Inhibitor->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation, Survival, Angiogenesis EGF EGF (Ligand) EGF->EGFR

Caption: Generalized EGFR signaling pathway targeted by oxindole-based inhibitors.

Conclusion

This compound represents a simple yet potentially valuable derivative of the medicinally important oxindole scaffold. While direct and extensive research on this specific molecule is currently limited in publicly accessible literature, the well-documented biological activities of structurally related 5-substituted oxindoles provide a strong rationale for its further investigation. The ethyl group at the 5-position may confer unique properties that could be exploited in the design of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Future research should focus on the development of efficient synthetic routes, comprehensive biological screening, and identification of specific molecular targets to fully elucidate the therapeutic potential of this compound. This foundational work will be critical for its potential translation into drug development programs.

References

The Oxindole Core: From Indigo's Shadow to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Oxindole Compounds

Introduction

The oxindole scaffold, a bicyclic aromatic heterocycle, has emerged from its historical association with the dye indigo to become a cornerstone in modern medicinal chemistry. Its rigid structure, coupled with the synthetic tractability of its C3 position, has made it a "privileged scaffold" for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolution of oxindole compounds, with a focus on their development as therapeutic agents. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical class.

Early History and Discovery

The story of oxindole is intrinsically linked to the study of indigo, one of the most ancient and important natural dyes. The name "indole," from which "oxindole" is derived, comes from the word "India," the historical source of indigo dye.[1]

From Natural Products to the First Synthesis

Oxindole alkaloids are naturally occurring compounds found in various medicinal plants, most notably Uncaria tomentosa, commonly known as Cat's Claw.[2][3] Indigenous peoples of the Amazon rainforest have used Cat's Claw for hundreds of years for its purported immune-boosting and anti-inflammatory properties.[4]

The journey to understanding and synthesizing the oxindole core began in the 19th century with the pioneering work of the German chemist Johann Friedrich Wilhelm Adolf von Baeyer . While investigating the chemical degradation products of indigo, he and others isolated and characterized related oxygenated indoles, including isatin, dioxindole, and oxindole.[1][5]

Von Baeyer's seminal contribution was the first total synthesis of oxindole, reported in 1878.[6] This achievement was a crucial step in his larger, ultimately successful, quest to determine the structure of and synthesize indigo, for which he was awarded the Nobel Prize in Chemistry in 1905.[7][8] His synthesis started from o-nitrophenylacetic acid, which he reduced to form the oxindole ring. This work not only provided access to the oxindole core but also helped to unravel the complex chemistry of indigo.[6]

Key Synthetic Methodologies

The synthesis of the oxindole core has evolved significantly since von Baeyer's initial report. Several named reactions have been developed, followed by modern, highly efficient catalytic methods.

Historical Syntheses
  • Baeyer-Emmerling Synthesis (1869): While primarily aimed at indole synthesis, this method, discovered by Adolf von Baeyer and Adolph Emmerling, involves the reduction of o-nitrocinnamic acid with iron powder in a strongly basic solution, which can be adapted for oxindole synthesis.

  • Hinsberg Oxindole Synthesis (1888): Developed by Oscar Hinsberg, this method prepares oxindoles from the reaction of secondary aromatic amines with the bisulfite addition product of glyoxal.[9] This reaction provided a more direct route to the oxindole core from readily available anilines.

Modern Synthetic Approaches

The 20th and 21st centuries have seen the development of more versatile and efficient methods for oxindole synthesis, many of which are amenable to the creation of diverse compound libraries for drug discovery.

  • Stollé Synthesis (1914): This two-step procedure involves the acylation of anilines with α-haloacetyl chlorides or oxalyl chloride, followed by a Lewis acid-mediated intramolecular Friedel-Crafts reaction to form the oxindole ring.

  • Palladium-Catalyzed Intramolecular α-Arylation: A significant modern advancement is the use of palladium catalysis for the intramolecular cyclization of α-haloacetanilides. The work of Buchwald and Hartwig has been particularly influential in this area. This method offers high yields, excellent functional group tolerance, and regioselectivity, avoiding the harsh conditions of classical Friedel-Crafts reactions.

Experimental Protocols

Baeyer's Synthesis of Oxindole (1878)
  • Reaction: Reduction of o-nitrophenylacetic acid.

  • Procedure: o-Nitrophenylacetic acid is treated with a reducing agent, such as tin and hydrochloric acid. The resulting o-aminophenylacetic acid spontaneously cyclizes upon heating to form oxindole.

    • Suspend o-nitrophenylacetic acid in water and add granulated tin.

    • Add concentrated hydrochloric acid portion-wise with stirring. The reaction is exothermic and may require cooling.

    • After the vigorous reaction subsides, heat the mixture on a water bath until the reduction is complete (disappearance of the yellow color).

    • Filter the hot solution to remove unreacted tin.

    • Cool the filtrate and neutralize with a base (e.g., sodium carbonate) to precipitate the crude o-aminophenylacetic acid.

    • Isolate the intermediate and heat it above its melting point to effect cyclization to oxindole via loss of water.

    • Purify the resulting oxindole by recrystallization or distillation.

Hinsberg Oxindole Synthesis (1888)
  • Reaction: Condensation of a secondary arylamine with a glyoxal bisulfite adduct.

  • Procedure:

    • Prepare the glyoxal sodium bisulfite adduct by reacting glyoxal with sodium bisulfite.

    • React a secondary arylamine (e.g., N-ethylaniline) with the glyoxal bisulfite adduct in an aqueous solution.

    • Heat the mixture, which results in the formation of an intermediate arylamino-acetic acid.

    • Acidify the reaction mixture to induce cyclization of the intermediate to the corresponding N-substituted oxindole.

    • Extract the product with an organic solvent and purify by distillation or recrystallization.

Palladium-Catalyzed Synthesis of Oxindoles from α-Chloroacetanilides (Buchwald, 2003)
  • Reaction: Intramolecular α-arylation of an α-chloroacetanilide.

  • General Procedure:

    • To an oven-dried resealable Schlenk tube, add Pd(OAc)₂ (palladium acetate), a suitable phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl), and the α-chloroacetanilide substrate.

    • Evacuate and backfill the tube with argon.

    • Add a solvent (e.g., toluene) and a base (e.g., triethylamine) via syringe.

    • Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Oxindoles in Drug Development

The oxindole scaffold is a key component in numerous compounds with a wide range of biological activities, leading to several approved drugs and many more investigational agents.

Anticancer Activity

A substantial number of oxindole derivatives have been investigated as anticancer agents. Their mechanisms of action often involve the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

Table 1: Selected Oxindole Derivatives with Anticancer Activity (IC₅₀ Values)

CompoundCancer Cell LineTarget(s)IC₅₀ (µM)Reference(s)
Sunitinib (Sutent®)MultipleVEGFR, PDGFR, c-KIT, FLT3, RETVaries (nM range)
Nintedanib (Ofev®)MultipleVEGFR, FGFR, PDGFRVaries (nM range)
Compound 5lLeukemia (MV4-11)FLT3 / CDK20.036 (FLT3), 0.008 (CDK2)[10]
Compound 8eOvarian (PA-1)Not specified2.43[6]
Compound 9oProstate (DU145)CDK20.21
Compound 6Breast (MCF-7)Not specified3.55[11]
Compound 6Breast (MDA-MB-231)Not specified4.40[11]
SH-859Kidney (786-O)Not specified14.3[12]
Kinase Inhibition

The ability of the oxindole core to fit into the ATP-binding pocket of kinases has made it a popular starting point for the design of kinase inhibitors.

Table 2: Selected Oxindole-Based Kinase Inhibitors (IC₅₀ Values)

CompoundKinase TargetIC₅₀Reference(s)
SunitinibVEGFR-29 nM
SunitinibPDGFR-β2 nM
Sunitinibc-KIT4 nM
NintedanibVEGFR-134 nM
NintedanibVEGFR-213 nM
NintedanibFGFR-169 nM
NintedanibPDGFR-α59 nM
Compound 11nAkt10.17 nM[13]
Compound 5lFLT336.21 nM[10]
Compound 5lCDK28.17 nM[10]
Compound 15cVEGFR-2117 nM[14]
Compound 15cFGFR11.287 µM[14]
Compound 15cRET1.185 µM[14]

Signaling Pathways and Mechanisms of Action

Oxindole-based drugs exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases (VEGFR/PDGFR)

Many oxindole-based anticancer drugs, such as Sunitinib, are multi-targeted kinase inhibitors that block the signaling of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). This dual inhibition disrupts tumor angiogenesis (the formation of new blood vessels) and direct tumor cell proliferation.

VEGFR_PDGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR->PI3K RAS RAS PDGFR->RAS Oxindole Oxindole Inhibitor (e.g., Sunitinib) Oxindole->VEGFR Oxindole->PDGFR PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of VEGFR and PDGFR signaling by oxindole-based drugs.

FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, particularly internal tandem duplications (FLT3-ITD), are common drivers of acute myeloid leukemia (AML). Oxindole derivatives have been developed as potent FLT3 inhibitors, blocking the constitutive activation of downstream pro-survival pathways like PI3K/AKT, RAS/MAPK, and STAT5.

FLT3_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular FLT3_ITD FLT3-ITD Receptor (Constitutively Active) PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 Oxindole Oxindole FLT3 Inhibitor Oxindole->FLT3_ITD AKT AKT PI3K->AKT RAF RAF RAS->RAF Leukemic_Survival Leukemic Cell Proliferation & Survival STAT5->Leukemic_Survival AKT->Leukemic_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Leukemic_Survival

Caption: Inhibition of constitutively active FLT3-ITD signaling in AML.

CDK2 Inhibition and Cell Cycle Control

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Oxindole-based compounds have been designed to inhibit CDK2, thereby preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb) and blocking the transition from the G1 to the S phase of the cell cycle, leading to cell cycle arrest and apoptosis.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F pRb p-Rb (Phosphorylated) DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Oxindole Oxindole CDK2 Inhibitor Oxindole->CyclinE_CDK2 Arrest G1/S Arrest Oxindole->Arrest

Caption: Oxindole-mediated inhibition of CDK2 leads to G1/S cell cycle arrest.

Conclusion and Future Directions

From its origins in the structural elucidation of a natural dye, the oxindole core has evolved into a remarkably versatile and valuable scaffold in drug discovery. Its synthetic accessibility and the biological relevance of its derivatives, particularly as kinase inhibitors, have cemented its status as a privileged structure. The success of drugs like Sunitinib and Nintedanib validates the therapeutic potential of this chemical class.

Future research will likely focus on the development of more selective oxindole-based inhibitors to minimize off-target effects, the exploration of novel biological targets for this scaffold, and the application of new synthetic methodologies to create ever more complex and diverse oxindole libraries. The rich history and proven track record of oxindole compounds ensure that they will remain a central focus of medicinal chemistry research for the foreseeable future.

References

Unlocking Therapeutic Potential: A Technical Guide to the Kinase Inhibitory Landscape of 5-Ethyl-1,3-dihydro-2H-indol-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-Ethyl-1,3-dihydro-2H-indol-2-one, also known as 5-ethyl-2-oxindole, represents a core chemical scaffold of significant interest in medicinal chemistry and drug discovery. While the therapeutic targets of this specific molecule are not extensively documented, its foundational structure is integral to several potent multi-targeted receptor tyrosine kinase (RTK) inhibitors. This technical guide delves into the potential therapeutic targets of this compound by conducting an in-depth analysis of its most prominent and clinically relevant derivatives: Sunitinib (SU11248) and SU5416 (Semaxanib). By examining the well-established mechanisms and biological activities of these derivatives, we can extrapolate and infer the likely therapeutic avenues for the parent compound and its future analogues. This guide provides a comprehensive overview of the key kinase targets, associated signaling pathways, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this important chemical class.

Core Therapeutic Landscape: Multi-Targeted Kinase Inhibition

The primary therapeutic potential of the this compound scaffold lies in its ability to function as a pharmacophore for the inhibition of multiple receptor tyrosine kinases. These enzymes play crucial roles in cell signaling pathways that regulate cellular processes such as proliferation, differentiation, survival, and angiogenesis. Dysregulation of RTK signaling is a hallmark of many cancers and other proliferative disorders, making them prime targets for therapeutic intervention.

The derivatives Sunitinib and SU5416 have been extensively characterized as inhibitors of several key RTKs, primarily those involved in angiogenesis and tumor cell proliferation.

Key Molecular Targets and Signaling Pathways

The this compound scaffold, as exemplified by its derivatives, primarily targets the following receptor tyrosine kinases:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-1, VEGFR-2, and VEGFR-3, which are critical mediators of angiogenesis, the formation of new blood vessels.[1][2] Inhibition of VEGFR signaling is a cornerstone of anti-angiogenic therapy, aiming to starve tumors of their blood supply.[2]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-α and PDGFR-β are involved in cell growth, proliferation, and differentiation.[1] Their inhibition can directly impede tumor growth.

  • Stem Cell Factor Receptor (c-KIT): This receptor is a key driver in certain cancers, most notably gastrointestinal stromal tumors (GIST).[2]

  • FMS-like Tyrosine Kinase 3 (FLT3): Often mutated in acute myeloid leukemia (AML), FLT3 is a critical target in this hematological malignancy.[1]

  • Rearranged during Transfection (RET): This proto-oncogene is implicated in certain types of thyroid cancer.[1]

The inhibition of these RTKs by compounds containing the this compound core disrupts downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.[3]

Signaling_Pathway_Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKIT c-KIT SCF->cKIT PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKIT->PI3K_AKT cKIT->RAS_MAPK Inhibitor This compound (Derivatives) Inhibitor->VEGFR Inhibitor->PDGFR Inhibitor->cKIT Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase - Kinase Buffer - ATP - Substrate (e.g., peptide) - Test Compound Start->Prepare_Reagents Incubate_Kinase_Compound Incubate Kinase with Test Compound Prepare_Reagents->Incubate_Kinase_Compound Initiate_Reaction Initiate Reaction (Add ATP and Substrate) Incubate_Kinase_Compound->Initiate_Reaction Incubate_Reaction Incubate at Controlled Temperature Initiate_Reaction->Incubate_Reaction Terminate_Reaction Terminate Reaction (e.g., add EDTA) Incubate_Reaction->Terminate_Reaction Quantify_Product Quantify Product (e.g., Phosphorylated Substrate) Terminate_Reaction->Quantify_Product Data_Analysis Data Analysis: - Plot % Inhibition vs. [Compound] - Determine IC50 Quantify_Product->Data_Analysis End End Data_Analysis->End Wound_Healing_Assay_Workflow Start Start Cell_Culture Culture Cells to a Confluent Monolayer Start->Cell_Culture Create_Wound Create a 'Wound' in the Monolayer (Scratch) Cell_Culture->Create_Wound Wash_Debris Wash to Remove Cell Debris Create_Wound->Wash_Debris Add_Compound Add Test Compound in Serum-Free Medium Wash_Debris->Add_Compound Image_T0 Image the Wound at Time 0 Add_Compound->Image_T0 Incubate Incubate for a Defined Period (e.g., 24-48h) Image_T0->Incubate Image_Tfinal Image the Wound at Final Time Point Incubate->Image_Tfinal Analyze_Images Analyze Images: - Measure Wound Area/Width - Calculate % Wound Closure Image_Tfinal->Analyze_Images End End Analyze_Images->End

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 5-Ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 5-Ethyl-1,3-dihydro-2H-indol-2-one, a key intermediate and pharmacophore in drug discovery. The protocols outlined below are intended to serve as a robust guide for researchers engaged in the synthesis, quality control, and characterization of this and structurally related compounds.

Compound Information

This compound, also known as 5-ethyl-2-oxindole, is a derivative of oxindole.[1] The oxindole scaffold is a prominent feature in a multitude of biologically active compounds and approved drugs, exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The ethyl substitution at the 5-position can significantly influence the compound's physicochemical properties and biological activity.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
CAS Number 150560-61-5
Appearance Off-white to pale yellow solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Sparingly soluble in water.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow ensures the confirmation of its identity, purity, and structural integrity.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Final Characterization Sample Sample HPLC HPLC (Purity & Quantification) Sample->HPLC GC_MS GC-MS (Identity & Volatile Impurities) Sample->GC_MS NMR NMR (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Figure 1: An overview of the analytical workflow for the characterization of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from a validated protocol for a structurally similar compound, 5-fluoro-2-oxindole, and is suitable for determining the purity of this compound.[5]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Chromatographic Conditions:

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (90:10 A:B) to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

Table 2: Expected HPLC Purity Data

ParameterExpected Value
Retention Time (RT) To be determined experimentally
Purity (by area %) > 98%
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

GC-MS is a powerful technique for confirming the identity of the compound and for detecting any volatile impurities that may be present from the synthesis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (10:1).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-500

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter.

Data Presentation:

Table 3: Expected GC-MS Data

ParameterExpected Value
Retention Time (RT) To be determined experimentally
Molecular Ion (M⁺) m/z 161
Key Fragment Ions To be determined from fragmentation pattern
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for the definitive structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Expected ¹H NMR Spectral Data (Predicted):

  • Aromatic Protons: Three signals in the range of δ 6.8-7.2 ppm.

  • Methylene Protons (-CH₂-): A singlet around δ 3.5 ppm.

  • Ethyl Group (-CH₂CH₃): A quartet around δ 2.6 ppm and a triplet around δ 1.2 ppm.

  • Amide Proton (-NH-): A broad singlet, chemical shift can vary depending on solvent and concentration.

Expected ¹³C NMR Spectral Data (Predicted):

  • Carbonyl Carbon (C=O): A signal around δ 175-180 ppm.

  • Aromatic Carbons: Six signals in the range of δ 110-145 ppm.

  • Methylene Carbon (-CH₂-): A signal around δ 36 ppm.

  • Ethyl Group (-CH₂CH₃): Signals around δ 28 ppm and δ 16 ppm.

Table 4: Predicted NMR Data Summary

NucleusPredicted Chemical Shift (δ, ppm)
¹H NMR Aromatic (3H, m), -CH₂- (2H, s), -CH₂CH₃ (2H, q), -CH₂CH₃ (3H, t), -NH- (1H, br s)
¹³C NMR C=O, Aromatic (6C), -CH₂-, -CH₂CH₃
Mass Spectrometry (MS) for Molecular Weight Confirmation

Direct infusion mass spectrometry can be used to confirm the molecular weight of the compound.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source.

Experimental Conditions:

  • Ionization Mode: Positive

  • Solvent: Methanol with 0.1% formic acid

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Sample Preparation:

  • Prepare a 0.1 mg/mL solution of the compound in the analysis solvent.

Data Presentation:

Table 5: Expected Mass Spectrometry Data

IonExpected m/z
[M+H]⁺ 162.09
[M+Na]⁺ 184.07

Biological Context and Signaling Pathway

Oxindole derivatives are known to interact with various biological targets, including protein kinases.[3][6] For instance, certain oxindole-based compounds act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2] Inhibition of VEGFR-2 signaling can block the downstream PI3K/Akt and MAPK pathways, leading to decreased cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates MAPK_Pathway MAPK Pathway VEGFR2->MAPK_Pathway Activates Oxindole_Derivative This compound (Potential Inhibitor) Oxindole_Derivative->VEGFR2 Inhibits Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Cell_Migration Cell Migration MAPK_Pathway->Cell_Migration

Figure 2: Potential inhibitory action of oxindole derivatives on the VEGFR-2 signaling pathway.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for advancing research and development in medicinal chemistry and drug discovery. The provided workflow and protocols can be adapted for the analysis of other related oxindole derivatives with minor modifications.

References

Application Notes and Protocols: 1H and 13C NMR Spectra of 5-Ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes on the characterization of 5-Ethyl-1,3-dihydro-2H-indol-2-one using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, assignments, and standardized experimental protocols for sample preparation and data acquisition. This information is critical for the structural elucidation and purity assessment of this compound, which is a key intermediate in various pharmaceutical syntheses.

Introduction

This compound, also known as 5-ethyl-2-oxindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted indole scaffold is a common feature in a variety of biologically active molecules. Accurate and comprehensive spectral characterization is essential for confirming the identity and purity of synthesized batches of this compound. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure. This note presents the predicted ¹H and ¹³C NMR spectral data for this compound and provides a general protocol for obtaining such spectra.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.10br s-1HNH (H-1)
~7.10d~8.01HAr-H (H-6)
~7.05s-1HAr-H (H-4)
~6.80d~8.01HAr-H (H-7)
~3.55s-2HCH₂ (H-3)
~2.60q~7.52H-CH₂-CH₃
~1.20t~7.53H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~177.0C=O (C-2)
~141.0Ar-C (C-7a)
~136.0Ar-C (C-5)
~128.0Ar-C (C-3a)
~127.5Ar-CH (C-6)
~124.0Ar-CH (C-4)
~109.0Ar-CH (C-7)
~36.0CH₂ (C-3)
~28.5-CH₂-CH₃
~16.0-CH₂-CH₃

Experimental Protocols

The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often sufficient for ¹H NMR referencing.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Manual shimming may be required for optimal resolution.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 8 to 16 scans are typically sufficient.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is usually adequate.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans (NS): A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 200 ppm is standard.

  • Data Processing:

    • Perform a Fourier transform (FT) on the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the solvent or internal standard peak.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire Acquire 1H & 13C Spectra lock_shim->acquire process Process FID (FT, Phasing) acquire->process calibrate Calibrate Chemical Shifts process->calibrate analyze Analyze Spectra (Integration, Multiplicity) calibrate->analyze assign Assign Signals analyze->assign

Caption: General experimental workflow for NMR analysis.

Application Notes and Protocols for 5-Ethyl-1,3-dihydro-2H-indol-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Ethyl-1,3-dihydro-2H-indol-2-one, also known as 5-ethyl-2-oxindole, as a key building block in the synthesis of potential therapeutic agents. The protocols detailed below focus on the synthesis of a Sunitinib analogue, a multi-targeted receptor tyrosine kinase inhibitor. Sunitinib is a crucial drug in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][2] By replacing the fluorine atom in the Sunitinib precursor with an ethyl group, researchers can explore novel structure-activity relationships and potentially develop new drug candidates.

Introduction to this compound

This compound is a derivative of the oxindole heterocyclic system. The oxindole scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with diverse biological activities.[3] The ethyl group at the 5-position can influence the molecule's lipophilicity and binding interactions with biological targets, making it an interesting starting material for drug discovery programs. Its chemical properties are available in public databases such as PubChem.[4]

Key Application: Synthesis of a 5-Ethyl Sunitinib Analogue

A primary application of this compound is in the synthesis of analogues of the anticancer drug Sunitinib. This synthesis is centered around a Knoevenagel condensation reaction between the 5-ethyl-2-oxindole and a functionalized pyrrole-2-carboxaldehyde.

Overall Synthetic Scheme

The synthesis of the 5-ethyl Sunitinib analogue can be envisioned in two main stages: the preparation of the key pyrrole aldehyde intermediate and the subsequent Knoevenagel condensation.

G cluster_0 Synthesis of Pyrrole Intermediate cluster_1 Synthesis of 5-Ethyl-2-oxindole cluster_2 Final Condensation A Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate B N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide A->B Amidation C N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide B->C Vilsmeier-Haack Formylation G 5-Ethyl Sunitinib Analogue C->G D 4-Ethylaniline E 2-Chloro-N-(4-ethylphenyl)acetamide D->E Acylation F This compound E->F Friedel-Crafts Cyclization F->G Knoevenagel Condensation

Caption: Overall synthetic workflow for the 5-ethyl Sunitinib analogue.

Experimental Protocols

Protocol 1: Synthesis of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

This protocol describes the synthesis of the key pyrrole aldehyde intermediate required for the Knoevenagel condensation. The synthesis involves the amidation of a pyrrole ester followed by formylation.

Step 1a: Amidation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate1.0181.2318.1 g
N,N-Diethylethylenediamine1.5116.2117.4 g
Toluene--200 mL

Procedure:

  • To a solution of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in toluene, add N,N-diethylethylenediamine.

  • Heat the mixture to reflux for 12-16 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Step 1b: Vilsmeier-Haack Formylation

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide1.0237.3523.7 g
Phosphorus oxychloride (POCl₃)1.2153.3318.4 g
N,N-Dimethylformamide (DMF)-73.09100 mL

Procedure:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to prepare the Vilsmeier reagent.

  • To this reagent, add a solution of N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide in DMF dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.[5][6]

Protocol 2: Knoevenagel Condensation for the Synthesis of the 5-Ethyl Sunitinib Analogue

This protocol details the final step in the synthesis, the condensation of this compound with the prepared pyrrole aldehyde.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0161.201.61 g
N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide1.0265.352.65 g
Piperidinecatalytic85.15~0.1 mL
Ethanol--50 mL

Procedure:

  • In a round-bottom flask, dissolve this compound and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Filter the solid product and wash with cold ethanol.

  • Dry the product under vacuum to yield the 5-ethyl Sunitinib analogue. Further purification can be achieved by recrystallization.

Quantitative Data Summary

CompoundStepTypical Yield (%)Purity (by HPLC) (%)
N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide1a80-90>95
N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide1b75-85>98
5-Ethyl Sunitinib Analogue270-85>99

Proposed Mechanism of Action and Signaling Pathway

The synthesized 5-ethyl Sunitinib analogue is expected to exhibit a mechanism of action similar to Sunitinib, which is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] Sunitinib targets several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis and tumor cell proliferation.[2][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK VEGFR / PDGFR PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Sunitinib_analogue 5-Ethyl Sunitinib Analogue Sunitinib_analogue->RTK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Angiogenesis) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: Proposed signaling pathway inhibition by the 5-ethyl Sunitinib analogue.

By inhibiting these receptor tyrosine kinases, the 5-ethyl Sunitinib analogue is predicted to block downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[8] This inhibition would ultimately lead to a decrease in tumor cell proliferation, survival, and angiogenesis.

Conclusion

This compound serves as a valuable and versatile starting material in organic synthesis, particularly for the development of novel therapeutic agents. The protocols provided herein offer a clear and reproducible pathway for the synthesis of a Sunitinib analogue, enabling further investigation into its biological activity and potential as an anticancer drug. The modular nature of this synthesis allows for further modifications to both the oxindole and pyrrole moieties, providing a rich platform for medicinal chemistry exploration.

References

Application Notes and Protocols for the Knoevenagel Condensation with 5-Ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a base, to yield an α,β-unsaturated product. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of various heterocyclic compounds, including derivatives of oxindole. 5-Ethyl-1,3-dihydro-2H-indol-2-one, a substituted oxindole, serves as a valuable scaffold for the synthesis of compounds with potential biological activities. The condensation reaction at the C3 position of the oxindole ring with various aldehydes leads to the formation of 3-substituted-benzylidene-oxindole derivatives, which are precursors to a wide range of bioactive molecules.

This application note provides a detailed protocol for the Knoevenagel condensation of this compound with aromatic aldehydes, a summary of relevant reaction data, and graphical representations of the reaction mechanism and experimental workflow.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Knoevenagel condensation of various oxindole derivatives with aromatic aldehydes, providing a comparative reference for the protocol involving this compound.

Oxindole DerivativeAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1,3-dihydro-2H-indol-2-oneSubstituted benzaldehydesPiperidineMethanol801.5High[1]
1,3-dihydro-2H-indol-2-one3,4,5-trimethoxybenzaldehydePiperidineMethanolReflux-Good[2]
IsatinMalononitrilePiperidinium acetateWater1000.5High[3]
Substituted Isatins-Piperidine80% aq. MethanolReflux3-[4]
OxindoleVarious aromatic aldehydesLipase---75-96.6[5]

Experimental Protocols

This section outlines a general yet detailed protocol for the Knoevenagel condensation of this compound with a representative aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, benzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol or Methanol (solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.1 equivalents) in ethanol or methanol (approximately 10-20 mL per gram of oxindole).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1-0.2 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (for ethanol, approximately 78 °C; for methanol, approximately 65 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the starting materials.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • In many cases, the product will precipitate out of the solution upon cooling. If so, collect the solid product by filtration.

    • Wash the collected solid with a small amount of cold ethanol or methanol to remove any residual impurities.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol or ethyl acetate/hexane, to yield the pure Knoevenagel condensation product.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Visualizations

Reaction Mechanism

Knoevenagel_Condensation_Mechanism cluster_0 Base-catalyzed Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation and Dehydration This compound This compound Enolate Enolate This compound->Enolate + Piperidine Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate + Aldehyde Piperidine Piperidine Piperidinium ion Piperidinium ion Aldehyde Aldehyde Alcohol Intermediate Alcohol Intermediate Alkoxide Intermediate->Alcohol Intermediate + Piperidinium ion Final Product (E/Z)-3-benzylidene-5-ethyl- 1,3-dihydro-2H-indol-2-one Alcohol Intermediate->Final Product - H2O

Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Experimental Workflow

Experimental_Workflow reagents 1. Combine this compound, aldehyde, and solvent in a flask. catalyst 2. Add piperidine catalyst. reagents->catalyst reaction 3. Heat the mixture to reflux. catalyst->reaction monitoring 4. Monitor reaction progress by TLC. reaction->monitoring workup 5. Cool the reaction mixture and isolate the crude product (filtration or solvent evaporation). monitoring->workup purification 6. Purify the product by recrystallization. workup->purification characterization 7. Characterize the final product (NMR, IR, MS). purification->characterization

References

Application Notes and Protocols: 5-Ethyl-1,3-dihydro-2H-indol-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxindole scaffold, and specifically its substituted derivatives, represents a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. 5-Ethyl-1,3-dihydro-2H-indol-2-one is a key intermediate in the synthesis of various kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. Its structural analogue, 5-fluoro-1,3-dihydro-2H-indol-2-one, is a well-established precursor in the industrial synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The ethyl substitution at the 5-position offers a lipophilic handle that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule. These application notes provide an overview of the utility of this compound and its analogues in drug discovery, with a focus on the synthesis of Sunitinib as a representative example.

Bioisosteric Replacement: The Significance of the 5-Substituent

The substituent at the 5-position of the oxindole ring plays a crucial role in the biological activity and selectivity of kinase inhibitors. The ethyl group in this compound can be considered a bioisostere of other small lipophilic groups, such as a fluoro or methyl group. Bioisosteric replacement is a common strategy in drug design to optimize lead compounds by modifying their physicochemical properties, metabolic stability, and target binding affinity. While the 5-fluoro analogue is utilized in the synthesis of Sunitinib, the 5-ethyl derivative provides an alternative for creating novel analogues with potentially different pharmacological profiles.

Synthesis of Sunitinib: A Case Study

Sunitinib is a potent inhibitor of several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT.[1][2] Its mechanism of action involves the inhibition of signaling pathways that are crucial for tumor angiogenesis and cell proliferation.[1][2] The synthesis of Sunitinib serves as an excellent example of the application of 5-substituted oxindole intermediates. The final step in the synthesis is a Knoevenagel condensation between a 5-substituted-1,3-dihydro-2H-indol-2-one and an appropriately substituted pyrrole-carboxaldehyde.

The following sections detail the synthetic protocols for the key intermediates and the final assembly of Sunitinib, using the 5-fluoro analogue as a well-documented example. The procedures are directly adaptable for the 5-ethyl analogue.

Experimental Workflow for Sunitinib Synthesis

G cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 cluster_2 Final Condensation A p-Fluoroaniline C Isonitrosoacetanilide derivative A->C B Chloral Hydrate & Hydroxylamine HCl B->C E 5-Fluoro-isatin C->E Cyclization D Concentrated H2SO4 D->E G 5-Fluoro-1,3-dihydro-2H-indol-2-one E->G F Hydrazine Hydrate (Wolff-Kishner Reduction) F->G P Sunitinib G->P H Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate J Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate H->J I Vilsmeier-Haack Formylation I->J L 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid J->L K Hydrolysis K->L N N-(2-(diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide L->N M Amidation with N,N-diethylethylene-diamine M->N N->P O Knoevenagel Condensation O->P

Caption: Synthetic workflow for Sunitinib.

Protocol 1: Synthesis of 5-Fluoro-1,3-dihydro-2H-indol-2-one (Intermediate 1)

This protocol describes the synthesis of the oxindole core, which can be adapted for the 5-ethyl analogue by starting with p-ethylaniline.

Step 1: Synthesis of 5-Fluoro-isatin

  • To a stirred solution of chloral hydrate (1.1 eq) in water, add sodium sulfate (8.0 eq).

  • Add a solution of p-fluoroaniline (1.0 eq) in dilute HCl.

  • Add a solution of hydroxylamine hydrochloride (3.3 eq) in water.

  • Heat the mixture to reflux for 1 hour. The product, an isonitrosoacetanilide derivative, precipitates upon cooling.

  • Filter the precipitate, wash with water, and dry.

  • Add the dried intermediate portion-wise to concentrated sulfuric acid (5.0 eq) at 60-70 °C.

  • After the addition is complete, heat the mixture to 80 °C for 10 minutes, then cool to room temperature.

  • Pour the reaction mixture onto crushed ice. The 5-fluoro-isatin precipitates.

  • Filter the product, wash thoroughly with cold water, and dry.

Step 2: Wolff-Kishner Reduction to 5-Fluoro-1,3-dihydro-2H-indol-2-one

  • To a suspension of 5-fluoro-isatin (1.0 eq) in triethylene glycol, add hydrazine hydrate (2.0 eq).

  • Heat the mixture to 120-130 °C for 1.5 hours.

  • Add potassium hydroxide pellets (4.0 eq) and increase the temperature to 190-200 °C, distilling off water and excess hydrazine.

  • Maintain the temperature for 3 hours, then cool to room temperature.

  • Add water and acidify with concentrated HCl to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from ethanol to yield pure 5-fluoro-1,3-dihydro-2H-indol-2-one.

Protocol 2: Synthesis of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (Intermediate 2)

This protocol outlines the preparation of the pyrrole-carboxaldehyde component.

Step 1: Synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

  • The starting material, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, can be synthesized via Vilsmeier-Haack formylation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

  • Dissolve the ethyl ester precursor in a mixture of methanol and water.[3]

  • Add a solution of potassium hydroxide and reflux the mixture.[3]

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.[3]

  • Filter, wash with water, and dry the product.[3]

Step 2: Amidation

  • Suspend 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and a catalyst like 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Add N,N-diethylethylenediamine (1.2 eq) and stir the reaction mixture at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Knoevenagel Condensation to Synthesize Sunitinib

This final step couples the two key intermediates.

  • Dissolve 5-fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq) and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 eq) in a suitable solvent such as ethanol or methanol.[4]

  • Add a catalytic amount of a base, such as pyrrolidine or piperidine.[4][5]

  • Reflux the reaction mixture for 2-4 hours.[5][6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid, wash with cold solvent, and dry to obtain Sunitinib base.[6]

Quantitative Data for Sunitinib Synthesis
StepReactantsProductCatalyst/ReagentSolventYield (%)Purity (%)Reference
Intermediate 1 Synthesis 5-Fluoro-isatin, Hydrazine Hydrate5-Fluoro-1,3-dihydro-2H-indol-2-oneKOHTriethylene glycol>75>99 (after recrystallization)[4]
Intermediate 2 Synthesis 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, N,N-diethylethylenediamineN-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamideEDC·HCl, HOBtDichloromethane~70-80>98General Amidation
Sunitinib Synthesis 5-Fluoro-1,3-dihydro-2H-indol-2-one, Intermediate 2SunitinibPyrrolidineMethanol>78>99.75[4]

Note: Yields and purities are representative and may vary depending on the specific reaction conditions and scale.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

Sunitinib exerts its anti-angiogenic effects primarily through the inhibition of VEGFR-2. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 on endothelial cells triggers a cascade of downstream signaling events that promote cell proliferation, migration, survival, and vascular permeability.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Pathways VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Permeability Vascular Permeability VEGFR2->Permeability Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits MAPK MAPK Pathway PLCg->MAPK AKT Akt Pathway PI3K->AKT Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Sunitinib.

Conclusion

This compound and its analogues are valuable intermediates in drug discovery, providing a versatile scaffold for the synthesis of potent kinase inhibitors. The synthetic route to Sunitinib, a clinically approved anti-cancer agent, highlights the importance of this chemical class. The provided protocols, while focusing on the well-established 5-fluoro analogue, offer a robust template for researchers working with the 5-ethyl derivative and other substituted oxindoles. Further exploration of derivatives based on this scaffold holds promise for the development of novel therapeutics with improved efficacy and safety profiles.

References

Application Notes and Protocols for Testing 5-Ethyl-1,3-dihydro-2H-indol-2-one Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a selection of in vitro assays for evaluating the bioactivity of 5-Ethyl-1,3-dihydro-2H-indol-2-one. The protocols and data presented are based on established methodologies for analogous indole-based compounds and serve as a foundational framework for initiating research on this specific molecule.

Introduction

This compound belongs to the indolinone class of compounds, a scaffold known for its diverse biological activities, including potent inhibition of protein kinases.[1] Many indolinone derivatives have been investigated as anti-cancer agents due to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2] The assays detailed below are designed to elucidate the potential of this compound as a bioactive agent, with a focus on its anticancer properties.

Data Presentation: Bioactivity of Indole-2-one Derivatives

The following tables summarize representative quantitative data from in vitro studies on various indole-2-one derivatives, which can serve as a benchmark for evaluating the bioactivity of this compound.

Table 1: Kinase Inhibitory Activity of Representative Indole-2-one Analogs

Compound ScaffoldTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
5-substituted 3-((pyrrol-2-yl)methylene)indolin-2-oneVEGFR-24Erlotinib80
5-substituted 3-((pyrrol-2-yl)methylene)indolin-2-oneFGF-R180--
5-substituted 3-((pyrrol-2-yl)methylene)indolin-2-onePDGF-Rβ4--
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamideEGFRWT68 - 85Erlotinib80
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamideEGFRT790M9.5 - 11.9Osimertinib8

Data compiled from studies on various indole-2-one derivatives.[3][4] The specific activity of this compound may vary.

Table 2: Antiproliferative Activity of Representative Indole-2-one Analogs

Compound ScaffoldCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-(2′-indolyl)thiazoleBT-474 (Breast)10 - 30--
5-(2′-indolyl)thiazoleMCF-7 (Breast)10 - 30--
5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole derivativeHCT116 (Colon)6.43Erlotinib17.86
5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole derivativeA549 (Lung)9.62Erlotinib19.41
5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole derivativeA375 (Melanoma)8.07Erlotinib23.81

Data compiled from studies on various indole-2-one derivatives.[5][6] The specific activity of this compound may vary.

Table 3: Apoptosis Induction by Representative Indole-2-one Analogs

Compound ScaffoldCell LineParameter MeasuredResultReference CompoundResult
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidePanc-1 (Pancreatic)Caspase-3 Level (pg/mL)542.5 - 560.2Staurosporine503.2
5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole derivativeHCT116 (Colon)% Apoptotic Cells28.35%Erlotinib7.42%

Data compiled from studies on various indole-2-one derivatives.[3][5] The specific activity of this compound may vary.

Table 4: Cell Cycle Analysis of Cells Treated with Representative Indole Derivatives

Compound ScaffoldCell LineConcentration% Cells in G0/G1% Cells in S% Cells in G2/M
Control (DMSO)HT-29 (Colon)-55.224.120.7
Dichloromethane fraction of Toddalia asiaticaHT-29 (Colon)20 µg/mL28.915.355.8
2,3-Arylpyridylindole DerivativeA549 (Lung)0.5 µMIncreasedDecreasedNo significant change
2,3-Arylpyridylindole DerivativeA549 (Lung)2.0 µMNo significant changeDecreasedIncreased

Data compiled from studies on various indole derivatives.[7][8] The specific effect of this compound on the cell cycle may vary.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[9]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, replace the medium with 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Readout seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan incubate3->dissolve read Measure Absorbance dissolve->read Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed_cells Seed and Treat Cells harvest_cells Harvest Cells seed_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_stain Incubate 15 min add_stains->incubate_stain add_buffer Add Binding Buffer incubate_stain->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze Cell_Cycle_Analysis_Workflow cluster_cell_prep_fix Cell Preparation and Fixation cluster_staining_analysis Staining and Analysis seed_treat Seed and Treat Cells harvest Harvest Cells seed_treat->harvest fix Fix with Cold Ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with PI/RNase A wash->stain analyze Analyze by Flow Cytometry stain->analyze EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indole This compound Indole->EGFR Apoptosis_Induction_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Indole This compound Bax Bax Indole->Bax Bcl2 Bcl-2 Indole->Bcl2 Caspase8 Caspase-8 Indole->Caspase8 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 DeathReceptor Death Receptor DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Development of Novel Inhibitors from a 5-Ethyl-1,3-dihydro-2H-indol-2-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for cancer therapy, such as Sunitinib (Sutent®) and Nintedanib (Ofev®). These inhibitors typically target key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR). The substitution pattern on the oxindole ring plays a crucial role in determining the potency and selectivity of these inhibitors.

This document provides a comprehensive guide for the development of novel inhibitors based on the 5-Ethyl-1,3-dihydro-2H-indol-2-one scaffold. While specific biological data for 5-ethyl substituted kinase inhibitors is not extensively available in the public domain, the protocols and methodologies outlined herein are based on established procedures for analogous indolin-2-one derivatives and provide a robust framework for the synthesis, characterization, and biological evaluation of new chemical entities based on this scaffold.

Data Presentation: Kinase Inhibitory Activity of Substituted Indolin-2-one Derivatives

The following table summarizes the in vitro kinase inhibitory activities of various substituted indolin-2-one derivatives, highlighting the potential of this scaffold for developing potent kinase inhibitors. These compounds serve as important benchmarks for the development of novel inhibitors based on the this compound core.

Compound ID5-SubstitutionTarget KinaseIC50 (µM)Cancer Cell LineGI50 (µM)Reference
SunitinibFluoroVEGFR-20.075 ± 0.002CAKI-1 (Renal)4.93 ± 0.16[1]
Compound 13b -VEGFR-20.067 ± 0.002CAKI-1 (Renal)3.9 ± 0.13[1]
Compound 17a -VEGFR-20.078HepG2 (Liver)-[2]
Compound 5g -VEGFR-29.63 ± 1.32SW480 (Colon)106.91[3]
Compound 18b -VEGFR-20.07--[4]
Compound 5 -PI3K-α0.052 ± 0.003MCF-7 (Breast)2.73 ± 0.14[5]
Compound 5 -PI3K-β0.098 ± 0.005MCF-7 (Breast)2.73 ± 0.14[5]
Compound 5 -PI3K-δ0.112 ± 0.006MCF-7 (Breast)2.73 ± 0.14[5]
Compound 5 -CDK20.156 ± 0.01MCF-7 (Breast)2.73 ± 0.14[5]
Compound 5 -AKT-10.602 ± 0.03MCF-7 (Breast)2.73 ± 0.14[5]
Compound 5 -EGFR0.058 ± 0.029MCF-7 (Breast)2.73 ± 0.14[5]

Experimental Protocols

Protocol 1: General Synthesis of 3-Substituted-5-ethyl-1,3-dihydro-2H-indol-2-one Derivatives

This protocol describes a general method for the synthesis of 3-substituted-5-ethyl-1,3-dihydro-2H-indol-2-one derivatives, which are common precursors for kinase inhibitors. The key step is a Knoevenagel condensation between this compound and a suitable aldehyde.

Materials:

  • This compound (5-Ethyloxindole)

  • Substituted aldehyde (e.g., 2,4-dimethyl-1H-pyrrole-5-carbaldehyde)

  • Piperidine or Pyrrolidine (catalyst)

  • Ethanol or other suitable solvent

  • Glacial Acetic Acid

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Preparation of 5-Ethyloxindole: 5-Ethyloxindole can be synthesized from 4-ethylaniline through multi-step reactions, including the Sandmeyer isatin synthesis followed by reduction.

  • Knoevenagel Condensation: a. To a solution of 5-Ethyloxindole (1 equivalent) in ethanol, add the substituted aldehyde (1 equivalent). b. Add a catalytic amount of piperidine or pyrrolidine (e.g., 0.1 equivalents). c. Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry. f. If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

DOT Diagram: Synthetic Workflow

G start 5-Ethyloxindole + Substituted Aldehyde reaction Knoevenagel Condensation (Reflux, 4-8h) start->reaction reagents Ethanol, Piperidine (cat.) reagents->reaction workup Cooling & Filtration or Concentration reaction->workup purification Silica Gel Chromatography workup->purification product 3-Substituted-5-ethyl- 1,3-dihydro-2H-indol-2-one purification->product

Caption: General synthetic workflow for 3-substituted-5-ethyl-1,3-dihydro-2H-indol-2-ones.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against a panel of protein kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinases (e.g., VEGFR-2, PDGFRβ, EGFR)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Setup: a. To each well of the microplate, add the kinase assay buffer. b. Add the inhibitor solution at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle). c. Add the recombinant kinase enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: a. Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well. b. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time may need to be optimized for each kinase.

  • Signal Detection: a. After the incubation period, add the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal. b. Incubate the plate at room temperature for 10 minutes to stabilize the signal. c. Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the amount of kinase activity.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

DOT Diagram: Kinase Inhibition Assay Workflow

G start Prepare Inhibitor Dilutions setup Add Buffer, Inhibitor, and Kinase to Microplate start->setup initiate Add Substrate and ATP (Incubate at 30°C) setup->initiate detect Add Luminescent Reagent initiate->detect read Measure Luminescence detect->read analyze Calculate % Inhibition and IC50 Value read->analyze

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HUVEC, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the inhibitor compounds in the culture medium. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO). c. Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: a. After the 4-hour incubation, add 100 µL of the solubilization solution to each well. b. Gently pipette up and down to dissolve the formazan crystals. The plate can be placed on a shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group compared to the vehicle control. b. Determine the GI50 (the concentration of inhibitor that causes 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Protocol 4: Western Blot Analysis of Target Phosphorylation

This protocol is used to determine the effect of the inhibitors on the phosphorylation status of their target kinases in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2 hours). c. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. d. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-p-VEGFR-2) overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

  • Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.

  • Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total target protein (e.g., anti-VEGFR-2) and a loading control (e.g., anti-β-actin).

  • Densitometry Analysis: Quantify the band intensities using image analysis software. The level of phosphorylation is expressed as the ratio of the phosphorylated protein signal to the total protein signal.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by indolin-2-one-based kinase inhibitors.

DOT Diagram: VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.

DOT Diagram: PDGFR Signaling Pathway

G PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds & Dimerizes GRB2 GRB2/SOS PDGFR->GRB2 PI3K PI3K PDGFR->PI3K STAT STATs PDGFR->STAT RAS RAS GRB2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation STAT->Proliferation RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Key downstream signaling pathways of PDGFR activation.

DOT Diagram: EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Binds & Activates GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg RAS RAS GRB2->RAS AKT AKT PI3K->AKT PKC PKC PLCg->PKC RAF RAF RAS->RAF Survival Cell Survival AKT->Survival Invasion Invasion & Metastasis PKC->Invasion MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Major signaling cascades downstream of EGFR activation in cancer.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Derivatives of this core structure have demonstrated potential as antibacterial, antifungal, antitubercular, and anticancer agents.[1] The ethyl substitution at the 5-position of the oxindole ring can influence the molecule's lipophilicity and binding interactions with biological targets. Notably, 5-substituted oxindole derivatives have been investigated as analogues of sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy, suggesting potential anticancer applications for 5-ethyl-1,3-dihydro-2H-indol-2-one derivatives.[3][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This application note provides detailed protocols for the proposed microwave-assisted synthesis of this compound derivatives and discusses their potential biological activities based on analogous compounds.

General Synthetic Strategy

A plausible and efficient route for the synthesis of this compound derivatives involves a two-step sequence starting from the corresponding isatin precursor, 5-ethylisatin. The proposed workflow is as follows:

  • Synthesis of 5-Ethylisatin: This intermediate can be synthesized from 4-ethylaniline through established methods for isatin synthesis, such as the Sandmeyer or Stolle methodologies.[5][6]

  • Microwave-Assisted Reduction of 5-Ethylisatin: The carbonyl group at the 3-position of 5-ethylisatin can be selectively reduced to a methylene group to yield the desired this compound core. A microwave-assisted Wolff-Kishner reduction is a promising method for this transformation.[7][8]

  • Derivatization (Optional): The core structure can be further functionalized at various positions to generate a library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Proposed Microwave-Assisted Wolff-Kishner Reduction of 5-Ethylisatin

This protocol is adapted from the known microwave-assisted Wolff-Kishner reduction of isatin.[7][8]

Step 1: Formation of 5-Ethylisatin 3-Hydrazone

  • In a microwave-safe vessel, combine 5-ethylisatin (1 mmol), hydrazine hydrate (55%, 1.2 mmol), and ethylene glycol (3 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a medium power setting for 30-60 seconds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone may precipitate and can be collected by filtration.

Step 2: Reduction to this compound

  • To the vessel containing the 5-ethylisatin 3-hydrazone, add potassium hydroxide (3 mmol) and ethylene glycol (3 mL).

  • Seal the vessel and irradiate in the microwave reactor for 10-30 seconds at high power.

  • Caution: The reaction is rapid and may generate pressure. Ensure the microwave reactor is properly sealed and operated according to the manufacturer's safety guidelines.

  • After cooling, carefully acidify the reaction mixture with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of various substituted oxindole derivatives, providing a reference for the optimization of the synthesis of this compound derivatives.

Table 1: Microwave-Assisted Synthesis of 3,3-Disubstituted Oxindoles from Isatins [1][9]

EntryIsatin DerivativeBaseSolventTemperature (°C)Time (min)Yield (%)
1N-MethylisatinK₂CO₃EtOH1201594
25-BromoisatinK₂CO₃EtOH1001585
35-NitroisatinK₂CO₃EtOH1001582
4IsatinK₂CO₃EtOH1001574

Table 2: Comparison of Microwave vs. Conventional Synthesis of 3-Hydroxy-2-oxindoles

EntryIsatin DerivativeMethodTimeYield (%)
17-Nitro-1H-indole-2,3-dioneMicrowave10 min76
27-Nitro-1H-indole-2,3-dioneConventional24 h67
35-Bromo-1H-indole-2,3-dioneMicrowave5 min80
45-Bromo-1H-indole-2,3-dioneConventional24 h77

Visualizations

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for obtaining this compound and its subsequent derivatization.

G cluster_0 Synthesis of 5-Ethylisatin cluster_1 Microwave-Assisted Reduction cluster_2 Derivatization (Optional) A 4-Ethylaniline B Sandmeyer or Stolle Synthesis A->B Reagents C 5-Ethylisatin B->C D 5-Ethylisatin E Microwave-Assisted Wolff-Kishner Reduction D->E Hydrazine, KOH, Ethylene Glycol, MW F This compound E->F G This compound H Functionalization Reactions G->H Various Reagents I Library of Derivatives H->I G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Inhibitor This compound Derivative Inhibitor->VEGFR Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

References

Application Note: High-Throughput Screening of 5-Ethyl-1,3-dihydro-2H-indol-2-one Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the development and execution of a high-throughput screening (HTS) campaign to identify and characterize inhibitors of protein kinases from a library of 5-Ethyl-1,3-dihydro-2H-indol-2-one analogs. The 1,3-dihydro-2H-indol-2-one scaffold is a common core in many kinase inhibitors.[1][2] This application note includes detailed protocols for a primary biochemical assay, data presentation templates, and visualizations of a relevant signaling pathway and the experimental workflow.

Introduction to this compound Analogs as Kinase Inhibitors

The 1,3-dihydro-2H-indol-2-one core structure is a privileged scaffold in medicinal chemistry, forming the basis for numerous approved and investigational drugs.[3] Analogs of this structure have been shown to be potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[6][7] High-throughput screening (HTS) is an essential tool in drug discovery for rapidly evaluating large libraries of compounds to identify novel kinase inhibitors.[8][9] This process utilizes automated and miniaturized assays to efficiently screen thousands of compounds.[10]

This application note will focus on a hypothetical screening campaign to identify inhibitors of a receptor tyrosine kinase (RTK) from a library of this compound analogs.

Relevant Signaling Pathway

Many receptor tyrosine kinases, upon activation by their cognate growth factors, initiate downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which ultimately leads to cell proliferation and survival.[6] Identifying inhibitors that block this pathway is a key strategy in cancer drug discovery.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor This compound Analog Inhibitor->RTK Gene_Expression Cell Proliferation, Survival Transcription_Factors->Gene_Expression

Figure 1: A generic receptor tyrosine kinase signaling pathway.

High-Throughput Screening Workflow

The HTS process for identifying kinase inhibitors typically involves a primary biochemical screen to identify initial hits, followed by secondary assays to confirm activity and determine potency.

Compound_Library This compound Analog Library Primary_Screen Primary HTS: Biochemical Kinase Assay (e.g., TR-FRET) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Studies: IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Secondary_Assay Secondary Assay: Cell-Based Assay Dose_Response->Secondary_Assay Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization

Figure 2: High-throughput screening workflow for kinase inhibitors.

Data Presentation

Quantitative data from the HTS campaign should be organized to facilitate the identification of potent and selective inhibitors.

Table 1: Primary High-Throughput Screen Results

Compound IDConcentration (µM)% Inhibition of RTKHit (Y/N)
Analog-0011085.2Y
Analog-0021012.5N
Analog-0031092.1Y
...10......
Staurosporine (Control)199.8Y
DMSO (Control)-0.5N

Table 2: Dose-Response and Selectivity Data for Confirmed Hits

Compound IDRTK IC50 (nM)Kinase A IC50 (nM)Kinase B IC50 (nM)
Analog-001751500>10000
Analog-00352850>10000
Staurosporine (Control)10815

Experimental Protocols

Primary Biochemical Screen: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is designed for a 384-well format and measures the phosphorylation of a substrate peptide by the target receptor tyrosine kinase.[8]

Materials and Reagents:

  • Recombinant human RTK enzyme

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer (e.g., HEPES buffer with MgCl2, DTT, and BSA)

  • Europium-labeled anti-phospho-specific antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • This compound analog library in DMSO

  • Staurosporine (positive control)

  • DMSO (negative control)

  • 384-well low-volume white microplates

  • TR-FRET compatible plate reader

Protocol:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each library compound, positive control, and negative control to the wells of a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of the RTK enzyme solution (diluted in assay buffer) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of the substrate/ATP solution (diluted in assay buffer) to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection reagent mixture (Europium-labeled antibody and SA-APC in detection buffer) to each well to stop the reaction.

  • Signal Development: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis: The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence. The percent inhibition is then calculated relative to the positive and negative controls.

Secondary Assay: Cell-Based Proliferation Assay

This protocol assesses the ability of hit compounds to inhibit the proliferation of a cancer cell line that is dependent on the target RTK signaling.

Materials and Reagents:

  • Cancer cell line overexpressing the target RTK

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hit compounds from the primary screen

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well clear-bottom white microplates

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the hit compounds and add them to the cells. Include a DMSO control.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

Data Analysis: The luminescence signal is proportional to the number of viable cells. The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Conclusion

This application note provides a framework for the high-throughput screening of this compound analogs to identify novel kinase inhibitors. The described protocols for a primary biochemical TR-FRET assay and a secondary cell-based proliferation assay, along with the templates for data presentation, offer a comprehensive approach to hit identification and characterization.[11] Successful HTS campaigns require careful optimization of assay conditions and rigorous data analysis to identify promising lead compounds for further drug development.[8][10]

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 5-Ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of the small molecule 5-Ethyl-1,3-dihydro-2H-indol-2-one. The protocols herein describe robust and widely accepted cell-based assays to determine the compound's effect on cell viability, membrane integrity, and induction of apoptosis. While specific data for this compound is not available in the public domain, derivatives of 1,3-dihydro-2H-indol-2-one have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antitubercular effects.[1] Therefore, a thorough cytotoxicological assessment is a critical step in the preclinical evaluation of this compound.

The following sections detail the principles and experimental procedures for three key cytotoxicity assays: the MTT assay for assessing metabolic activity as an indicator of cell viability, the LDH release assay for measuring plasma membrane damage, and the Caspase-Glo® 3/7 assay for quantifying apoptosis.

MTT Assay: Assessment of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3]

Experimental Protocol

Materials:

  • This compound (test compound)

  • Cell line of interest (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[4][5]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[3][5]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 130-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4][5] Measure the absorbance at 492 nm or 590 nm using a microplate reader.[5]

Data Presentation
Concentration of this compound (µM)Mean Absorbance (OD)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.180.0694.4
100.950.0576.0
250.630.0450.4
500.310.0324.8
1000.150.0212.0

% Cell Viability = (Mean OD of treated cells / Mean OD of vehicle control cells) x 100

Lactate Dehydrogenase (LDH) Release Assay: Assessment of Membrane Integrity

The LDH cytotoxicity assay is a colorimetric method that quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][7] The amount of LDH released is proportional to the number of lysed cells.

Experimental Protocol

Materials:

  • This compound (test compound)

  • Cell line of interest

  • Complete cell culture medium

  • LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution)

  • Lysis Buffer (10X)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of the test compound as described previously. Include the following controls in triplicate:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).[6]

    • Maximum LDH Release Control: Cells treated with 10 µL of 10X Lysis Buffer.[7]

    • No-Cell Control: Culture medium without cells (background).[6]

  • Incubation: Incubate the plate for the desired exposure period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes.[8][9]

  • LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[6][9]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 100 µL to each well containing the supernatant.[9]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8] Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[7]

Data Presentation
Concentration of this compound (µM)Mean Absorbance (OD)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0.150.020
10.180.033.5
100.350.0423.5
250.680.0562.4
501.050.07105.9
1001.200.08123.5
Maximum Release1.250.09100

% Cytotoxicity = [(OD of treated cells - OD of vehicle control) / (OD of maximum release - OD of vehicle control)] x 100

Caspase-Glo® 3/7 Assay: Assessment of Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of caspases-3 and -7, which are key effector enzymes in the apoptotic pathway.[10] The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[10] Cleavage of this substrate by active caspases releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[10]

Experimental Protocol

Materials:

  • This compound (test compound)

  • Cell line of interest

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a white-walled 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of the test compound as previously described.

  • Incubation: Incubate the plate for a time period determined to be optimal for apoptosis induction (typically shorter than for general cytotoxicity, e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[11][12]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11]

  • Incubation and Measurement: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 30 minutes to 3 hours.[11] Measure the luminescence using a luminometer.

Data Presentation
Concentration of this compound (µM)Mean Luminescence (RLU)Standard DeviationFold Increase in Caspase-3/7 Activity
0 (Vehicle Control)5,2003501.0
16,1004201.2
1015,8009803.0
2535,4002,1006.8
5058,9003,50011.3
10072,3004,10013.9

Fold Increase = (Mean RLU of treated cells / Mean RLU of vehicle control cells)

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add Serial Dilutions of This compound incubation1->treatment incubation2 Incubate (e.g., 24-72h) treatment->incubation2 mtt MTT Assay (Viability) incubation2->mtt ldh LDH Assay (Membrane Integrity) incubation2->ldh caspase Caspase-Glo 3/7 (Apoptosis) incubation2->caspase absorbance Measure Absorbance mtt->absorbance Add MTT & Solubilize ldh->absorbance Collect Supernatant & Add Reagents luminescence Measure Luminescence caspase->luminescence Add Caspase-Glo Reagent end end absorbance->end Analyze Data luminescence->end Analyze Data

Caption: General workflow for evaluating the cytotoxicity of a test compound.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 death_receptor->caspase8 Ligand Binding caspase37 Caspase-3/7 caspase8->caspase37 stress Cellular Stress (e.g., DNA damage) mitochondrion Mitochondrion stress->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis Cleavage of Cellular Substrates

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Cytotoxicity Mechanisms Overview

cytotoxicity_mechanisms cluster_effects Cellular Effects cluster_assays_map Corresponding Assays compound This compound metabolism Decreased Mitochondrial Metabolism compound->metabolism membrane Loss of Membrane Integrity compound->membrane apoptosis_induction Induction of Apoptosis compound->apoptosis_induction mtt_assay MTT Assay metabolism->mtt_assay ldh_assay LDH Assay membrane->ldh_assay caspase_assay Caspase-Glo 3/7 Assay apoptosis_induction->caspase_assay

Caption: Relationship between cellular cytotoxic effects and the corresponding assays.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

A1: A widely used and dependable method involves a two-step process. The first step is the synthesis of the intermediate, 5-ethylisatin, from 4-ethylaniline via the Sandmeyer isatin synthesis.[1][2] The second step is the reduction of 5-ethylisatin to the final product, this compound.

Q2: I am observing a dark, tarry material during the Sandmeyer isatin synthesis. What causes this and how can I prevent it?

A2: Tar formation is a common issue in the Sandmeyer synthesis, often caused by the decomposition of starting materials or intermediates under the highly acidic and elevated temperature conditions of the reaction.[3][4] To minimize tarring, ensure that the 4-ethylaniline is fully dissolved before proceeding with the reaction.[3] Gradual heating and careful temperature control are also crucial.

Q3: My reduction of 5-ethylisatin is not going to completion, or I am seeing over-reduction. How can I control this step?

A3: Incomplete reduction can be due to insufficient reducing agent or non-optimal reaction conditions. Over-reduction to the corresponding indole can also occur. A common method for this reduction is the use of hydrazine hydrate. Careful control of the reaction temperature and time is necessary to achieve selective reduction of the C3-keto group without affecting the C2-carbonyl.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification of the crude product is typically achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is aqueous ethanol. If significant impurities are present, column chromatography using silica gel with a gradient eluent system, such as ethyl acetate in hexanes, is recommended to obtain a high degree of purity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis.

Step 1: Synthesis of 5-Ethylisatin via Sandmeyer Reaction
Issue Possible Cause(s) Recommended Solution(s)
Low Yield of 5-Ethylisatin - Incomplete formation of the isonitrosoacetanilide intermediate. - Suboptimal cyclization conditions (acid concentration, temperature). - Decomposition of the product under harsh acidic conditions.- Ensure high purity of 4-ethylaniline, chloral hydrate, and hydroxylamine hydrochloride. - Optimize the reaction time and temperature for the initial condensation step.[3] - For the cyclization step, use the minimum effective concentration of sulfuric acid and maintain careful temperature control.[3] Methanesulfonic acid can be a milder alternative to sulfuric acid for poorly soluble intermediates.[1]
Formation of a Tarry Mixture - Decomposition of starting materials or intermediates at high temperatures. - Precipitation of aniline sulfate, which can trap reactants and promote side reactions.[4]- Ensure complete dissolution of 4-ethylaniline before initiating the reaction.[4] - Heat the reaction mixture gradually and maintain a consistent temperature between 60-80°C.[4] - Vigorous stirring is essential to maintain a homogeneous mixture.
Product is Difficult to Purify - Presence of unreacted starting materials or the isonitrosoacetanilide intermediate. - Co-precipitation of inorganic salts.- Thoroughly wash the crude product with water to remove inorganic salts. - Recrystallize the crude 5-ethylisatin from glacial acetic acid or an ethanol/water mixture.[3]
Step 2: Reduction of 5-Ethylisatin to this compound
Issue Possible Cause(s) Recommended Solution(s)
Incomplete Reduction - Insufficient amount of reducing agent (e.g., hydrazine hydrate). - Low reaction temperature or insufficient reaction time.- Use a molar excess of hydrazine hydrate. - Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).
Formation of Side Products (e.g., 5-ethylindole) - Over-reduction due to harsh reaction conditions.- Carefully control the reaction temperature and time. - Consider alternative, milder reducing agents if over-reduction persists.
Product Contaminated with Starting Material - Incomplete reaction.- Increase the reaction time or temperature moderately. - Purify the product using column chromatography to separate it from the unreacted 5-ethylisatin.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethylisatin

This protocol is based on the general Sandmeyer isatin synthesis.[1][2]

Part A: Synthesis of N-(4-ethylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

  • In a 1 L flask, dissolve 100 g of chloral hydrate and 130 g of sodium sulfate in 600 mL of water.

  • In a separate beaker, prepare a solution of 50 g of 4-ethylaniline in 300 mL of water and 45 mL of concentrated hydrochloric acid.

  • Add the 4-ethylaniline solution to the flask.

  • Prepare a solution of 75 g of hydroxylamine hydrochloride in 250 mL of water and add it to the reaction mixture.

  • Heat the mixture to a gentle reflux for approximately 45-60 minutes, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid N-(4-ethylphenyl)-2-(hydroxyimino)acetamide, wash with cold water, and air dry.

Part B: Cyclization to 5-Ethylisatin

  • Carefully add 100 g of the dried N-(4-ethylphenyl)-2-(hydroxyimino)acetamide in small portions to 500 mL of concentrated sulfuric acid, keeping the temperature below 70°C with an ice bath.

  • Once the addition is complete, heat the mixture to 80°C for 10-15 minutes.

  • Cool the reaction mixture and pour it onto 2 L of crushed ice.

  • Allow the mixture to stand for 30 minutes, then filter the precipitated 5-ethylisatin.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to yield pure 5-ethylisatin.

Protocol 2: Synthesis of this compound

This protocol describes a common reduction method for isatins.

  • In a round-bottom flask, suspend 10 g of 5-ethylisatin in 100 mL of ethanol.

  • Add 10 mL of hydrazine hydrate (80% solution) to the suspension.

  • Heat the mixture to reflux for 1-2 hours. The color of the reaction mixture should change from orange-red to a lighter yellow or off-white.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from aqueous ethanol to obtain pure this compound.

Data Presentation

Table 1: Optimization of 5-Ethylisatin Synthesis (Sandmeyer Cyclization)
Parameter Condition A Condition B Condition C (Optimized) Expected Outcome
Cyclization Acid Conc. H₂SO₄Polyphosphoric Acid (PPA)Methanesulfonic AcidMethanesulfonic acid may improve yield for poorly soluble intermediates.[1]
Temperature 60°C80°C80°CHigher temperature can increase reaction rate but may also lead to more tar formation.[4]
Reaction Time 30 min15 min10-15 minShorter reaction times can minimize byproduct formation.
Approximate Yield ~60%~70%~75-80% Optimized conditions lead to higher yields.
Table 2: Optimization of 5-Ethylisatin Reduction
Parameter Condition A Condition B (Optimized) Condition C Expected Outcome
Reducing Agent NaBH₄Hydrazine HydrateCatalytic HydrogenationHydrazine hydrate is a common and effective reagent for this specific transformation.
Solvent MethanolEthanolEthyl AcetateEthanol is a suitable solvent for this reaction.
Temperature Room TempReflux50°CRefluxing ensures the reaction goes to completion in a reasonable time.
Approximate Yield ~70%~85-90% ~80%Optimized conditions provide a high yield of the desired product.

Visualizations

SynthesisWorkflow cluster_0 Step 1: 5-Ethylisatin Synthesis cluster_1 Step 2: Reduction 4-Ethylaniline 4-Ethylaniline Sandmeyer_Reaction Sandmeyer Isatin Synthesis (Chloral Hydrate, NH2OH·HCl, H2SO4) 4-Ethylaniline->Sandmeyer_Reaction Reactants 5-Ethylisatin 5-Ethylisatin Sandmeyer_Reaction->5-Ethylisatin Intermediate Reduction Reduction (Hydrazine Hydrate) 5-Ethylisatin->Reduction Starting Material This compound This compound Reduction->this compound Final Product

Caption: Overall synthetic workflow for this compound.

TroubleshootingTree Start Low Yield or Impure Product Step Which step has the issue? Start->Step Sandmeyer Step 1: Sandmeyer Synthesis Step->Sandmeyer Step 1 Reduction Step 2: Reduction Step->Reduction Step 2 Tar Tar Formation? Sandmeyer->Tar Incomplete_Reduction Incomplete Reaction? Reduction->Incomplete_Reduction Check_Dissolution Ensure complete dissolution of aniline. Control temperature carefully. Tar->Check_Dissolution Yes Low_Yield_Sandmeyer Low Yield? Tar->Low_Yield_Sandmeyer No Optimize_Sandmeyer Optimize acid and temperature. Check purity of starting materials. Low_Yield_Sandmeyer->Optimize_Sandmeyer Yes Increase_Reagent_Time Increase amount of reducing agent. Increase reaction time/temperature. Incomplete_Reduction->Increase_Reagent_Time Yes Side_Products Side Products? Incomplete_Reduction->Side_Products No Control_Conditions Carefully control temperature and time. Consider milder reducing agents. Side_Products->Control_Conditions Yes

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Purification of 5-Ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Ethyl-1,3-dihydro-2H-indol-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem 1: Low Yield After Column Chromatography

Potential Cause Recommended Solution
Improper Solvent System The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product remaining on the column. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A common starting point for oxindole derivatives is a hexane/ethyl acetate mixture.[1][2]
Product Adsorption onto Silica Gel The slightly acidic nature of silica gel can sometimes lead to strong adsorption of polar compounds like oxindoles. Consider using a less acidic stationary phase like neutral alumina or treating the silica gel with a small amount of triethylamine in the eluent to reduce tailing and improve recovery.
Sample Overloading Loading too much crude product onto the column can lead to poor separation and co-elution of the product with impurities. As a general rule, use approximately 100 g of silica gel for every 1 g of crude material for effective separation.[1]
Decomposition on Stationary Phase Although generally stable, some oxindole derivatives can be sensitive. If decomposition is suspected, minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution or switch to a different purification technique like recrystallization.

Problem 2: Persistent Impurities After Purification

Potential Cause Recommended Solution
Co-eluting Impurities An impurity may have a similar polarity to the desired product, making separation by column chromatography difficult. If TLC shows a single spot but NMR or LC-MS indicates impurities, a different separation technique is needed.[3] Consider preparative High-Performance Liquid Chromatography (Prep-HPLC) for higher resolution.
Isomeric Impurities The synthesis of oxindoles can sometimes yield isomers that are challenging to separate.[1] For closely related isomers, preparative HPLC is often the most effective purification method.
Residual Palladium Catalyst If the synthesis involved a palladium-catalyzed reaction, traces of palladium may contaminate the product, often giving it a grayish or black appearance.[3] During the workup, wash the organic layer with an aqueous solution of sodium thiosulfate or consider filtering the crude product through a pad of Celite® to remove particulate palladium.
Starting Material Contamination Incomplete reaction can leave starting materials that are difficult to separate from the product. Ensure the reaction has gone to completion by TLC monitoring before workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

The most common and cost-effective method for the purification of this compound on a laboratory scale is silica gel column chromatography.[1][2][4] For achieving very high purity, especially for analytical standards or late-stage drug development, preparative HPLC is often employed.[5][6]

Q2: How do I choose the right solvent system for column chromatography?

The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of the product typically in the range of 0.2-0.4 for optimal column separation. A good starting point for many oxindole derivatives is a mixture of hexane and ethyl acetate.[1] You can gradually increase the polarity by increasing the proportion of ethyl acetate.

Q3: My purified product is a yellow solid, but I expected a white or off-white solid. What could be the cause?

A yellow coloration can sometimes indicate the presence of impurities, even if they are not readily apparent by TLC.[3] This could be due to trace amounts of palladium from the synthesis or other colored byproducts. If the purity is confirmed to be high by other analytical methods (NMR, LC-MS), the yellow color might be inherent to the crystalline form of the compound. If impurities are suspected, recrystallization or preparative HPLC may be necessary to obtain a colorless product.

Q4: Can I use recrystallization to purify this compound?

Yes, recrystallization can be a very effective method for purifying solid compounds, provided a suitable solvent is found. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble at lower temperatures. Common solvents to screen for oxindoles include ethanol, methanol, ethyl acetate, and mixtures with hexanes.

Q5: When should I consider using preparative HPLC?

Preparative HPLC is recommended when:

  • High purity (>99%) is required.[6]

  • Small amounts of closely related impurities or isomers need to be removed.[5]

  • Column chromatography fails to provide adequate separation.[7]

Quantitative Data Summary

The following tables provide typical, illustrative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions and the nature of the crude mixture.

Table 1: Comparison of Purification Techniques

Technique Typical Purity Typical Yield Throughput Cost
Recrystallization 95-99%60-85%HighLow
Column Chromatography 90-98%70-90%MediumMedium
Preparative HPLC >99%50-80%LowHigh

Table 2: Example Column Chromatography Parameters

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Loading Dry loading adsorbed onto silica
Typical Rf of Product ~0.3

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution: Begin elution with the least polar solvent and gradually increase the polarity by adding more of the more polar solvent (e.g., start with 100% hexane and gradually increase the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Preparative HPLC

  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase and column for separation. A C18 column is commonly used for reverse-phase separation of organic molecules.[8]

  • Mobile Phase: A typical mobile phase for reverse-phase HPLC is a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions corresponding to the peak of the desired product.

  • Solvent Removal: Remove the solvent from the collected fractions, often by lyophilization or rotary evaporation, to obtain the pure compound.

Visualizations

Purification_Workflow crude Crude Product (this compound) tlc TLC Analysis crude->tlc Optimize Conditions col_chrom Column Chromatography (Silica Gel) tlc->col_chrom Primary Purification recrys Recrystallization tlc->recrys Alternative analysis Purity Analysis (NMR, LC-MS) col_chrom->analysis recrys->analysis prep_hplc Preparative HPLC pure_product Pure Product prep_hplc->pure_product analysis->prep_hplc If Impure analysis->pure_product If Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity & Yield start->check_purity low_yield Low Yield? check_purity->low_yield No impure Impurities Present? check_purity->impure Yes low_yield->impure No optimize_solvent Optimize Eluent via TLC low_yield->optimize_solvent Yes change_technique Switch Purification Method (e.g., Prep HPLC) impure->change_technique Yes success Successful Purification impure->success No optimize_solvent->start check_loading Check Column Loading check_loading->start change_technique->start

References

Technical Support Center: Synthesis of Substituted Oxindoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of substituted oxindoles, a critical scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low yield in the Gassman Oxindole Synthesis

  • Question: I am attempting a Gassman oxindole synthesis to prepare a 3-substituted oxindole, but my yields are consistently low (<30%). What are the common pitfalls?

  • Answer: Low yields in the Gassman synthesis can often be attributed to several factors. Firstly, the purity of the starting aniline is crucial; ensure it is freshly distilled or purified to remove any oxidized impurities. Secondly, the reaction is highly sensitive to moisture and air, so maintaining strictly anhydrous and inert conditions (e.g., using dry solvents and an argon or nitrogen atmosphere) is critical. The choice of the chlorinating agent, such as tert-butyl hypochlorite (t-BuOCl), and its slow addition at low temperatures (typically -78 °C) can prevent over-chlorination and side reactions. Finally, the rearrangement step is often promoted by a Lewis acid or a mild base; optimizing the choice and stoichiometry of this reagent is key.

Issue 2: Poor regioselectivity in intramolecular Heck reactions for 3,3-disubstituted oxindoles

  • Question: My intramolecular Heck reaction to form a 3,3-disubstituted oxindole is producing a mixture of regioisomers. How can I improve the selectivity?

  • Answer: Regioselectivity in intramolecular Heck cyclizations for oxindole synthesis is heavily influenced by the ligand on the palladium catalyst and the nature of the halide or triflate on the aryl ring. The use of bulky phosphine ligands, such as P(o-tolyl)3 or XPhos, can favor the desired 5-exo-trig cyclization pathway over the undesired 6-endo-trig pathway. The choice of base is also critical; inorganic bases like potassium carbonate or cesium carbonate are commonly employed. Additionally, the solvent can play a significant role, with polar aprotic solvents like DMF or DMA often providing good results.

Issue 3: Difficulty in synthesizing electron-rich or electron-poor substituted oxindoles

  • Question: I am struggling to synthesize oxindoles with strong electron-donating or electron-withdrawing groups on the aromatic ring. What methods are best suited for these substrates?

  • Answer: The electronic nature of the substituents can significantly impact the success of traditional methods.

    • For electron-rich systems: Methods like the Gassman or the Stille coupling are often successful. The Gassman synthesis, for example, proceeds through an electrophilic attack on the aromatic ring, which is facilitated by electron-donating groups.

    • For electron-poor systems: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amidation followed by cyclization, are generally more robust. These methods are less sensitive to the electronic properties of the aryl halide and can tolerate a wider range of functional groups. For instance, the Suzuki coupling of an ortho-halo-N-arylacetamide with a boronic acid can be a high-yielding route to substituted oxindoles.

Issue 4: Racemization of the stereocenter at C3 during synthesis

  • Question: I am synthesizing an optically active 3-substituted oxindole, but I am observing significant racemization. How can I preserve the stereochemistry?

  • Answer: Maintaining stereochemical integrity at the C3 position is a common challenge. Racemization can occur if the proton at C3 is acidic and is removed by a base present in the reaction. To mitigate this, it is advisable to use non-basic or sterically hindered bases during the cyclization or subsequent modification steps. Another strategy is to use milder reaction conditions, such as lower temperatures and shorter reaction times. For palladium-catalyzed methods, the choice of ligand is crucial; chiral ligands can be employed to induce asymmetry or to maintain the existing stereocenter.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for different methods of synthesizing substituted oxindoles. This data is intended to serve as a general guideline.

Synthetic Method Typical Catalyst/Reagent Base Solvent Temperature (°C) Typical Yield (%)
Gassman Synthesis tert-Butyl hypochlorite, Et3NEt3NCH2Cl2 / THF-78 to 2530-70
Intramolecular Heck Pd(OAc)2, P(o-tolyl)3K2CO3DMF80-11060-95
Suzuki Coupling Pd(PPh3)4, RuPhosCs2CO3Dioxane/H2O90-10070-98
Stille Coupling Pd2(dba)3, PPh3-Toluene11065-90
Buchwald-Hartwig Pd(OAc)2, BINAPNaOtBuToluene80-10075-95

Key Experimental Protocols

Protocol 1: Synthesis of a 3,3-Disubstituted Oxindole via Intramolecular Heck Reaction

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the N-allyl-2-bromo-N-arylamide substrate (1.0 mmol), palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tolyl)3, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and potassium carbonate (K2CO3, 2.0 mmol).

  • Reaction: The flask is sealed and the mixture is stirred vigorously at 100 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is then washed with water (3 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired 3,3-disubstituted oxindole.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Substrate, Catalyst, and Ligand add_solvent Add Anhydrous Solvent and Base start->add_solvent Under Inert Gas heat Heat Reaction (e.g., 100 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor 12-24h cool Cool to RT monitor->cool Reaction Complete extract Dilute & Extract cool->extract purify Column Chromatography extract->purify product Pure Oxindole purify->product troubleshooting_yield start Low Yield Observed check_reagents Purity of Reagents? start->check_reagents check_conditions Reaction Conditions? start->check_conditions check_catalyst Catalyst/Ligand Issue? start->check_catalyst purify_reagents Action: Purify/distill starting materials. check_reagents->purify_reagents Impure dry_conditions Action: Ensure strictly anhydrous/inert conditions. check_conditions->dry_conditions Moisture/Air optimize_temp Action: Optimize temperature and reaction time. check_conditions->optimize_temp Suboptimal optimize_catalyst Action: Screen different ligands/catalyst loading. check_catalyst->optimize_catalyst Ineffective

optimizing reaction conditions for 5-Ethyl-1,3-dihydro-2H-indol-2-one functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to optimize the functionalization of 5-Ethyl-1,3-dihydro-2H-indol-2-one (5-ethyl-2-oxindole).

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for functionalization? The primary sites for functionalization on the 5-ethyl-2-oxindole scaffold are the nitrogen atom (N-1) and the α-carbon to the carbonyl group (C-3). N-1 functionalization, such as N-alkylation, is common. The C-3 position is also highly reactive and can undergo alkylation, arylation, and condensation reactions.[1] The choice of reaction conditions, particularly the base and solvent, plays a critical role in determining the selectivity between these two sites.[2][3]

Q2: My N-alkylation reaction is yielding a significant amount of the C-3 alkylated product. How can I improve N-selectivity? Poor regioselectivity is a common issue. To favor N-alkylation over C-3 alkylation, consider the following:

  • Base and Solvent Choice : Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is a classic method to deprotonate the indole nitrogen, making it more nucleophilic.[2] Increasing the polarity of the solvent (e.g., using DMF over THF) can further favor N-alkylation.[2][3]

  • Temperature : Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C-3 alkylated product.[2]

  • Protecting Groups : One strategy involves temporarily blocking the C-3 position, for example, by condensation with an aldehyde. After N-alkylation, the protecting group can be removed.[4]

Q3: My reaction yield is consistently low. What are the most common causes and solutions? Low yields can stem from several factors. Key areas to investigate include:

  • Incomplete Deprotonation : Ensure the base is strong enough and used in sufficient stoichiometry (typically 1.1-1.5 equivalents) to fully deprotonate the N-H group.[2]

  • Reagent and Solvent Purity : Water or other protic impurities can quench the base and the anionic intermediate. Always use anhydrous solvents and high-purity reagents.[2]

  • Reaction Temperature and Time : Some reactions require heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature, avoiding unnecessary heating that could lead to degradation.[2][5]

  • Steric Hindrance : If the alkylating agent or the oxindole substrate is sterically bulky, the reaction rate can be significantly reduced.[2]

Troubleshooting Guide: Low Reaction Yield

This guide provides a systematic approach to diagnosing and solving low-yield issues during the functionalization of 5-ethyl-2-oxindole.

Low_Yield_Troubleshooting start Problem: Low Yield check_reagents 1. Check Reagents & Solvents start->check_reagents Purity Issues? check_conditions 2. Evaluate Reaction Conditions start->check_conditions Suboptimal Conditions? check_workup 3. Review Workup & Purification start->check_workup Product Loss During Isolation? sol_reagents_purity Solution: - Use high-purity, anhydrous reagents. - Dry solvents before use. check_reagents->sol_reagents_purity sol_base Solution: - Use a stronger base (e.g., NaH). - Increase base stoichiometry (1.1-1.5 eq). - Ensure complete deprotonation. check_conditions->sol_base Incomplete Reaction? sol_temp_time Solution: - Increase temperature gradually. - Monitor reaction by TLC/LC-MS to find optimal time. check_conditions->sol_temp_time Slow Reaction? sol_workup Solution: - Check aqueous layer for product. - Avoid harsh acidic/basic washes. - Ensure product is not volatile. check_workup->sol_workup Regioselectivity_Troubleshooting start Problem: Predominant C-3 Alkylation check_solvent 1. Analyze Solvent & Base System start->check_solvent check_temp 2. Evaluate Temperature start->check_temp check_protection 3. Consider Advanced Strategy start->check_protection sol_solvent Solution: - Use polar aprotic solvents (e.g., DMF, DMSO). - Ensure strong base (NaH) is used to favor formation of the N-anion. check_solvent->sol_solvent sol_temp Solution: - Increase reaction temperature. - N-alkylation is often thermodynamically favored at higher temperatures. check_temp->sol_temp sol_protection Solution: - Protect the C-3 position via condensation with an aldehyde (e.g., N-methylpyrrole-2-carboxaldehyde). - Deprotect after N-alkylation. check_protection->sol_protection Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) deprotonation 2. Deprotonation (Add NaH at 0°C) setup->deprotonation alkylation 3. Alkylation (Add Alkylating Agent) deprotonation->alkylation monitor 4. Monitor (TLC / LC-MS) alkylation->monitor quench 5. Quench (aq. NH4Cl) monitor->quench extract 6. Extraction & Purification quench->extract

References

5-Ethyl-1,3-dihydro-2H-indol-2-one solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Ethyl-1,3-dihydro-2H-indol-2-one and related indolone derivatives during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which research areas is it used?

This compound belongs to the indol-2-one (or oxindole) class of heterocyclic compounds. The indole scaffold is a versatile structure found in many biologically active compounds and is a key component in the development of a wide array of pharmaceutical agents.[1][2] Derivatives of indol-2-one have been investigated for their therapeutic potential in various fields, including:

  • Oncology: As inhibitors of protein kinases and in the development of anti-cancer agents.[1][3]

  • Neurological Disorders: In the development of treatments for conditions like Parkinson's disease.[1]

  • Infectious Diseases: As potential antibacterial, antifungal, and anti-HIV agents.[4]

  • Anti-inflammatory applications. [1]

Q2: I am experiencing poor solubility with this compound. Is this expected?

Yes, poor aqueous solubility can be a challenge with many small molecule compounds, including derivatives of the oxindole scaffold.[5][6] The solubility of a compound is influenced by its physicochemical properties, such as its crystal lattice energy and lipophilicity. While specific solubility data for this compound is not extensively published, the parent compound, oxindole, is known to be sparingly soluble in aqueous buffers.[5][6]

Q3: In what common organic solvents can I dissolve this compound?

Based on the solubility of the parent compound, oxindole, this compound is expected to be soluble in common organic solvents. For initial stock solution preparation, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

  • Methanol[5][6][7]

It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted into your aqueous experimental medium.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media

Symptom: A precipitate forms immediately after adding the organic stock solution of this compound to your aqueous buffer or cell culture medium.

Cause: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The rapid change in solvent polarity upon dilution reduces the compound's ability to stay in solution.

Solutions:

Recommended Solution Explanation
Decrease Final Concentration The most straightforward solution is to lower the final working concentration of the compound to a level below its aqueous solubility limit.
Serial Dilution Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the pre-warmed aqueous medium. This gradual change in solvent composition can help keep the compound in solution.[8]
Maintain Low Organic Solvent Concentration Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, ideally below 0.5%, to minimize its impact on the experiment and prevent solvent-induced precipitation.[8]
pH Adjustment For ionizable compounds, adjusting the pH of the aqueous medium can significantly impact solubility.[9] The effect of pH on the solubility of this compound should be determined empirically.
Issue 2: Delayed Precipitation in Solution

Symptom: The solution is initially clear after dilution, but a precipitate (often crystalline) forms after a period of incubation (hours to days).

Cause: This can be due to several factors, including compound instability at the experimental temperature, interaction with components in the medium, or changes in the medium's properties over time.

Solutions:

Recommended Solution Explanation
Use of Co-solvents The inclusion of a small percentage of a water-miscible co-solvent (e.g., ethanol, propylene glycol) in the final aqueous solution can increase the solubility of lipophilic compounds.[10]
Employ Solubilizing Agents For in vitro assays, non-ionic surfactants like Tween-20 or Triton X-100 can be added to the buffer to aid in solubilization.[11] For cell-based assays, the use of cyclodextrins can be explored to form inclusion complexes that enhance aqueous solubility.
Fresh Preparation Prepare the final working solution immediately before each experiment to minimize the time for potential precipitation to occur.
Sonication Brief sonication of the final solution can help to break down small aggregates and re-dissolve the compound. However, this may only be a temporary solution if the compound is supersaturated.

Data Summary: Solubility of Parent Compound (Oxindole)

While specific quantitative data for this compound is limited, the following table summarizes the reported solubility of its parent compound, oxindole, which can serve as a useful reference.

Solvent Solubility Reference(s)
Ethanol~10 mg/mL[5][6]
Dimethylformamide (DMF)~10 mg/mL[5][6]
Dimethyl Sulfoxide (DMSO)~3 mg/mL[5][6]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[5]
WaterInsoluble/Sparingly Soluble[5][6][7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (or other suitable organic solvent)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Weigh the compound: Carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Add the solvent: Add the appropriate volume of DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determination of Maximum Soluble Concentration in Aqueous Media

This protocol provides a method to determine the maximum working concentration of this compound in your specific aqueous medium.

Materials:

  • Concentrated stock solution of this compound in a suitable organic solvent.

  • Your experimental aqueous medium (e.g., cell culture medium, buffer), pre-warmed to the experimental temperature (e.g., 37°C).

  • Sterile 96-well plate or microcentrifuge tubes.

Procedure:

  • Prepare serial dilutions: Create a series of dilutions of your stock solution in the pre-warmed aqueous medium. It is recommended to perform a 2-fold serial dilution to cover a broad concentration range.

  • Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: At regular intervals, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).

  • Determine the maximum soluble concentration: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting cluster_exp Experiment prep_start Weigh Compound prep_dissolve Dissolve in Organic Solvent (e.g., DMSO) prep_start->prep_dissolve prep_check Visual Check for Clarity prep_dissolve->prep_check prep_store Aliquot and Store (-20°C / -80°C) prep_check->prep_store dil_start Dilute Stock in Aqueous Medium prep_store->dil_start dil_precip_check Precipitation? dil_start->dil_precip_check ts_lower_conc Lower Final Concentration dil_precip_check->ts_lower_conc Yes exp_run Proceed with Experiment dil_precip_check->exp_run No ts_lower_conc->dil_start ts_serial_dil Use Serial Dilution ts_serial_dil->dil_start ts_cosolvent Add Co-solvent ts_cosolvent->dil_start ts_solubilizer Use Solubilizing Agent ts_solubilizer->dil_start

Caption: Experimental workflow for preparing and troubleshooting solutions of this compound.

logical_relationship cluster_problem Problem: Poor Solubility cluster_causes Potential Causes cluster_solutions Potential Solutions problem This compound Precipitates in Aqueous Solution cause1 Concentration > Solubility Limit problem->cause1 cause2 Rapid Solvent Polarity Change problem->cause2 cause3 Unfavorable pH problem->cause3 cause4 Compound Instability problem->cause4 sol1 Reduce Working Concentration cause1->sol1 sol4 Add Co-solvents or Solubilizing Agents cause1->sol4 sol2 Optimize Dilution Method (e.g., serial dilution) cause2->sol2 sol3 Adjust pH of Medium cause3->sol3 sol5 Prepare Fresh Solutions cause4->sol5

Caption: Logical relationships between solubility problems, causes, and solutions.

References

Technical Support Center: Synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Low yields can stem from several factors, including incomplete reaction, product degradation, or the formation of side products. The optimal troubleshooting strategy depends on the synthetic route employed. Two common routes are the Stolle cyclization and reductive cyclization.

  • For Stolle Cyclization (intramolecular Friedel-Crafts reaction):

    • Incomplete Cyclization: The Lewis acid catalyst (e.g., AlCl₃) may be inactive or used in insufficient amounts. Ensure the catalyst is fresh and the reaction is performed under anhydrous conditions.

    • Side Reactions: Over-alkylation or the formation of isomeric products can reduce the yield of the desired product.[1] Optimization of reaction temperature and time is crucial.

  • For Reductive Cyclization:

    • Incomplete Reduction: The reducing agent may not be potent enough, or the reaction conditions may not be optimal for the complete reduction of the nitro group to the amine, which is necessary for cyclization.

    • Hydrolysis: If the starting material is an ester, such as ethyl 2-(4-ethyl-2-nitrophenyl)acetate, hydrolysis of the ester group can occur under harsh acidic or basic conditions, leading to the corresponding carboxylic acid which may not cyclize as efficiently.

Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

The nature of the impurities is highly dependent on your synthetic method.

  • Stolle Cyclization Route:

    • Starting Material: Unreacted N-(4-ethylphenyl)-2-chloroacetamide.

    • Isomeric Products: Cyclization can potentially occur at the ortho or meta position to the ethyl group, leading to the formation of 7-Ethyl-1,3-dihydro-2H-indol-2-one.

    • Polymerization: Under harsh acidic conditions, resinous or polymeric materials can form.

  • Reductive Cyclization Route:

    • Incompletely Reduced Intermediates: The presence of the corresponding nitroso or hydroxylamino intermediates can lead to impurities.

    • Starting Material: Unreacted ethyl 2-(4-ethyl-2-nitrophenyl)acetate.

    • Hydrolyzed Starting Material: 2-(4-ethyl-2-nitrophenyl)acetic acid.

Q3: My final product has a persistent color, even after initial purification. What could be the cause and how can I remove it?

A persistent color often indicates the presence of oxidized species or highly conjugated impurities.

  • Possible Cause: Air oxidation of the oxindole product or electron-rich intermediates can lead to colored byproducts. This is more likely if the reaction is run at elevated temperatures for extended periods.

  • Troubleshooting:

    • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.

    • Chromatography: Column chromatography on silica gel is a reliable method for removing colored impurities.

    • Activated Carbon: Treatment with a small amount of activated carbon during recrystallization can help adsorb colored impurities.

Troubleshooting Guides

Issue 1: Formation of Isomeric Byproducts in Stolle Cyclization
Symptom Possible Cause Troubleshooting & Optimization
Presence of an additional spot on TLC with a similar Rf value to the product. NMR analysis shows a different aromatic substitution pattern.The Friedel-Crafts cyclization is not completely regioselective, leading to the formation of the 7-ethyl isomer in addition to the desired 5-ethyl product.Optimize Reaction Temperature: Lowering the reaction temperature may improve regioselectivity. Choice of Lewis Acid: Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) which may offer better selectivity. Solvent Effects: The polarity of the solvent can influence the reaction pathway. Consider screening different anhydrous solvents.
Issue 2: Incomplete Reaction in Reductive Cyclization
Symptom Possible Cause Troubleshooting & Optimization
TLC analysis shows a significant amount of the starting nitro-compound remaining after the reaction.Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., SnCl₂, H₂/Pd-C) may be inadequate. Catalyst Deactivation: In catalytic hydrogenation, the catalyst may be poisoned or deactivated. Low Reaction Temperature/Pressure: For catalytic hydrogenation, the temperature or hydrogen pressure may be too low for the reaction to proceed to completion.Increase Reducing Agent: Use a larger excess of the reducing agent. Fresh Catalyst: Ensure the use of a fresh, active catalyst for hydrogenation. Optimize Conditions: Increase the reaction temperature or hydrogen pressure. Monitor the reaction progress by TLC or LC-MS.

Experimental Protocols

Protocol 1: Synthesis of this compound via Stolle Cyclization
  • Preparation of N-(4-ethylphenyl)-2-chloroacetamide: To a solution of 4-ethylaniline (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane or THF at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-ethylphenyl)-2-chloroacetamide, which can be purified by recrystallization.

  • Intramolecular Friedel-Crafts Cyclization: To a flask charged with anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq), add the crude or purified N-(4-ethylphenyl)-2-chloroacetamide. Heat the mixture, typically in the range of 130-160 °C, for 1-3 hours. The reaction is often run neat or in a high-boiling inert solvent. After cooling, carefully quench the reaction mixture by pouring it onto ice. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound. Purify by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Reductive Cyclization
  • Preparation of ethyl 2-(4-ethyl-2-nitrophenyl)acetate: This starting material can be synthesized via various methods, for instance, through the nitration of ethyl (4-ethylphenyl)acetate.

  • Reductive Cyclization: Dissolve ethyl 2-(4-ethyl-2-nitrophenyl)acetate (1.0 eq) in a solvent such as ethanol or acetic acid. Add a reducing agent. Common choices include:

    • Tin(II) chloride (SnCl₂): Use an excess of SnCl₂ dihydrate in ethanol and heat to reflux.

    • Catalytic Hydrogenation: Use a catalyst like 10% Pd/C under a hydrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed. Filter off the catalyst (if used) and neutralize the reaction mixture. Extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. The crude product is then purified by column chromatography or recrystallization.

Visualizations

Stolle_Cyclization_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization cluster_product Product & Purification 4-Ethylaniline 4-Ethylaniline Amide_Formation N-acylation 4-Ethylaniline->Amide_Formation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Amide_Formation Intermediate N-(4-ethylphenyl)- 2-chloroacetamide Amide_Formation->Intermediate FC_Cyclization Intramolecular Friedel-Crafts (Stolle Cyclization) Intermediate->FC_Cyclization Crude_Product Crude 5-Ethyl-1,3-dihydro- 2H-indol-2-one FC_Cyclization->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product 5-Ethyl-1,3-dihydro- 2H-indol-2-one Purification->Final_Product

Caption: Workflow for the synthesis of this compound via Stolle Cyclization.

Reductive_Cyclization_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product & Purification Start_Mol Ethyl 2-(4-ethyl- 2-nitrophenyl)acetate Reductive_Cyclization Reductive Cyclization (e.g., H₂/Pd-C or SnCl₂) Start_Mol->Reductive_Cyclization Crude_Product Crude 5-Ethyl-1,3-dihydro- 2H-indol-2-one Reductive_Cyclization->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product 5-Ethyl-1,3-dihydro- 2H-indol-2-one Purification->Final_Product

Caption: Workflow for the synthesis of this compound via Reductive Cyclization.

Troubleshooting_Logic Start Low Yield or Impure Product Route Identify Synthetic Route Start->Route Stolle Stolle Cyclization Route->Stolle Reductive Reductive Cyclization Route->Reductive Stolle_Issues Potential Issues: - Inactive Catalyst - Isomer Formation - Polymerization Stolle->Stolle_Issues Reductive_Issues Potential Issues: - Incomplete Reduction - Hydrolysis - Catalyst Poisoning Reductive->Reductive_Issues Stolle_Solutions Solutions: - Use fresh, anhydrous catalyst - Optimize temperature - Screen solvents Stolle_Issues->Stolle_Solutions Reductive_Solutions Solutions: - Increase reducing agent - Use fresh catalyst - Optimize T and P Reductive_Issues->Reductive_Solutions

Caption: Troubleshooting logic for the synthesis of this compound.

References

stability of 5-Ethyl-1,3-dihydro-2H-indol-2-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Ethyl-1,3-dihydro-2H-indol-2-one under various experimental conditions. The information is presented in a question-and-answer format to address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For routine laboratory use, it is recommended to store this compound in a cool, dry, and dark environment. Long-term storage should be at 2-8°C, protected from light and moisture.

Q2: Is this compound sensitive to light?

Yes, compounds with an indol-2-one core structure can be susceptible to photolytic degradation. It is crucial to protect the compound from direct light exposure during experiments and storage. The use of amber vials or aluminum foil is recommended.

Q3: How does pH affect the stability of this compound in aqueous solutions?

This compound is expected to exhibit pH-dependent stability. Generally, indolone structures can be susceptible to hydrolysis under strongly acidic or alkaline conditions. For optimal stability in solution, it is advisable to maintain a pH close to neutral (pH 6-8).

Q4: Can I heat solutions of this compound?

Elevated temperatures can promote the degradation of the compound. The rate of degradation is expected to increase with temperature. It is advisable to avoid prolonged heating. If heating is necessary, it should be done for the shortest possible time at the lowest effective temperature.

Q5: What are the likely degradation pathways for this compound?

Potential degradation pathways include hydrolysis of the lactam ring under acidic or basic conditions, and oxidation of the indole nucleus. The ethyl group at the 5-position is generally stable but the overall molecule's stability is dictated by the core ring system.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare fresh solutions of this compound for each experiment.

    • Analyze the purity of the compound in the stock solution and in the final assay medium over the time course of the experiment using a stability-indicating method like HPLC.

    • If degradation is observed, consider adjusting the pH of the assay medium or protecting the experiment from light.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review the sample preparation and storage conditions. Ensure that the sample was not exposed to harsh conditions (e.g., extreme pH, high temperature, or light).

    • Perform forced degradation studies to intentionally generate degradation products. This can help in identifying the unknown peaks.

    • Use a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks to aid in their identification.

Issue 3: Loss of solid compound's potency over time.

  • Possible Cause: Improper storage conditions leading to slow degradation.

  • Troubleshooting Steps:

    • Verify the storage conditions (temperature, humidity, light exposure).

    • Re-test the purity of the stored compound using a validated analytical method.

    • If degradation is confirmed, the compound should be re-purified or a fresh batch should be obtained. Future storage should strictly adhere to the recommended conditions.

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the hypothetical results of forced degradation studies on this compound. These studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[1][2][3][4]

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Hypothetical)Number of Major Degradants
Acid Hydrolysis 0.1 M HCl24 hours60°C15.22
Base Hydrolysis 0.1 M NaOH4 hours60°C25.83
Oxidation 3% H₂O₂24 hoursRoom Temp18.52
Thermal Solid State48 hours80°C8.31
Photolytic Solid State (ICH Option 1)1.2 million lux hoursRoom Temp12.12
Photolytic Solution (in Methanol)1.2 million lux hoursRoom Temp22.43

Experimental Protocols

Protocol 1: Forced Degradation Study - General Procedure

Forced degradation studies are performed to evaluate the stability of a drug substance under more severe conditions than accelerated stability testing.[1][3]

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the solid compound or a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling and Analysis: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (Solid, 80°C) stock->thermal photo Photolytic (ICH Option 1) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for Forced Degradation Studies.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound This compound Stability temp Temperature compound->temp ph pH compound->ph light Light compound->light oxidants Oxidizing Agents compound->oxidants degradation Degradation temp->degradation ph->degradation light->degradation oxidants->degradation loss_potency Loss of Potency degradation->loss_potency impurity Formation of Impurities degradation->impurity

Caption: Factors Affecting Compound Stability.

References

Technical Support Center: Scale-up Synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up production of this compound?

A1: Several synthetic routes are viable for the large-scale production of this compound. The choice of route often depends on the availability and cost of starting materials, as well as safety and environmental considerations. Two of the most promising methods for industrial scale are:

  • The Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, this would typically involve the cyclization of the phenylhydrazone derived from 4-ethylphenylhydrazine.

  • Reductive Cyclization of a Substituted 2-Nitrophenylacetic Acid Derivative: This involves the synthesis of a suitable precursor, such as an α-substituted-2-nitrophenylacetate, followed by a reduction of the nitro group and subsequent intramolecular cyclization to form the oxindole ring.

Q2: What are the critical process parameters to monitor during the scale-up of the synthesis?

A2: Careful control of process parameters is crucial for a successful and reproducible scale-up. Key parameters include:

  • Temperature: Exothermic reactions, if not properly controlled, can lead to side product formation and safety hazards.

  • Reaction Time: Monitoring the reaction progress using in-process controls (e.g., HPLC, GC) is essential to determine the optimal reaction time and ensure complete conversion.

  • Reagent Stoichiometry and Addition Rate: The molar ratios of reactants and the rate of addition of critical reagents can significantly impact yield and impurity profiles.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in large reactors, to avoid localized "hot spots" and concentration gradients.

Q3: What are the likely impurities to be encountered during the synthesis of this compound?

A3: Potential impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities may include:

  • Isomers: Positional isomers of the ethyl group on the aromatic ring can be present in the starting materials and carried through the synthesis.

  • Over-alkylation or -acylation products: Depending on the synthetic route, side reactions on the oxindole nitrogen or at the C3 position can occur.

  • Unreacted starting materials and intermediates.

  • Residual solvents and catalysts.

Q4: What analytical methods are recommended for in-process control and final product analysis?

A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for monitoring reaction progress, identifying and quantifying impurities, and determining the final product purity.[1] Gas Chromatography (GC) is suitable for analyzing residual solvents. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural elucidation of the final product and any isolated impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Monitor the reaction by HPLC to confirm completion. - Consider extending the reaction time or increasing the temperature cautiously.
Degradation of starting material or product.- Evaluate the stability of materials under the reaction conditions. - Consider using milder reagents or lowering the reaction temperature.
Poor mixing in the reactor.- Ensure adequate agitation for the scale of the reaction.
High Impurity Levels Formation of isomers or byproducts.- Analyze starting materials for isomeric purity. - Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired product.
Incomplete conversion of starting materials.- Re-evaluate reaction time and temperature. - Ensure catalyst is active and not poisoned.
Difficult Purification Product is an oil or does not crystallize easily.- Attempt to form a salt of the product to induce crystallization. - Explore different solvent systems for crystallization or precipitation.
Co-elution of impurities during chromatography.- Screen different stationary and mobile phases for better separation. - Consider a different purification technique, such as recrystallization or distillation if applicable.

Experimental Protocols

Protocol 1: Scale-up Synthesis via Fischer Indole Synthesis (Representative Example)

This protocol outlines a representative procedure for the synthesis of this compound starting from 4-ethylphenylhydrazine hydrochloride and ethyl 2-chloroacetate.

Step 1: Formation of the Hydrazone

  • To a stirred solution of 4-ethylphenylhydrazine hydrochloride (1.0 eq) in ethanol (5 vol) at room temperature, add a solution of sodium acetate (1.1 eq) in water (2 vol).

  • Stir the mixture for 30 minutes.

  • Add ethyl 2-chloroacetate (1.05 eq) dropwise over 30 minutes, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by HPLC.

  • Upon completion, add water (10 vol) to precipitate the hydrazone intermediate.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Cyclization to this compound

  • Charge a suitable reactor with polyphosphoric acid (PPA) (10 wt eq) and heat to 80 °C.

  • Add the dried hydrazone from Step 1 portion-wise to the hot PPA, controlling the exotherm.

  • After the addition is complete, heat the reaction mixture to 100-110 °C for 2-4 hours. Monitor the cyclization by HPLC.

  • Cool the reaction mixture to 60-70 °C and quench by slowly adding it to a mixture of ice and water (20 vol).

  • Neutralize the aqueous solution with a base (e.g., NaOH solution) to pH 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/heptane).

  • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Representative Reaction Parameters for Scale-up Synthesis
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Starting Material 4-ethylphenylhydrazine HCl4-ethylphenylhydrazine HCl
Solvent EthanolEthanol
Reaction Temperature 25 °C (Hydrazone), 100 °C (Cyclization)25-30 °C (Hydrazone), 100-110 °C (Cyclization)
Reaction Time 4 hours (Hydrazone), 2 hours (Cyclization)4-6 hours (Hydrazone), 2-4 hours (Cyclization)
Typical Yield (after purification) 75%70-80%
Purity (by HPLC) >98%>99%
Table 2: Common Impurities and their Characterization
ImpurityPotential OriginAnalytical Detection
4-EthylphenylhydrazineIncomplete reactionHPLC, GC-MS
Isomeric Ethyl-2-oxindolesImpurities in starting materialHPLC, NMR
Polymeric byproductsHigh reaction temperaturesSize Exclusion Chromatography, MS
Residual Solvents (Ethanol, Ethyl Acetate)Purification processGC

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (4-Ethylphenylhydrazine HCl, Ethyl 2-chloroacetate) hydrazone Hydrazone Formation start->hydrazone NaOAc, EtOH cyclization Fischer Indole Cyclization hydrazone->cyclization Polyphosphoric Acid, Heat crude Crude Product cyclization->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography final_product This compound recrystallization->final_product chromatography->final_product hplc HPLC (Purity) final_product->hplc gc GC (Residual Solvents) final_product->gc nmr_ms NMR/MS (Structure) final_product->nmr_ms

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield high_impurities High Impurities? start->high_impurities purification_issue Purification Issues? start->purification_issue incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction degradation Degradation? low_yield->degradation isomer_issue Isomeric Impurities? high_impurities->isomer_issue byproduct_issue Byproducts? high_impurities->byproduct_issue oily_product Product is an Oil? purification_issue->oily_product co_elution Co-elution? purification_issue->co_elution extend_time Extend Reaction Time/ Increase Temperature incomplete_reaction->extend_time Yes milder_conditions Use Milder Conditions degradation->milder_conditions Yes check_sm Check Starting Material Purity isomer_issue->check_sm Yes optimize_conditions Optimize Reaction Conditions byproduct_issue->optimize_conditions Yes form_salt Attempt Salt Formation oily_product->form_salt Yes change_chrom_method Change Chromatography Method co_elution->change_chrom_method Yes

Caption: A decision tree for troubleshooting common issues during the scale-up synthesis.

References

troubleshooting NMR peak assignments for 5-Ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Ethyl-1,3-dihydro-2H-indol-2-one NMR

Welcome to the technical support center for NMR analysis of this compound (also known as 5-ethyloxindole). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for this compound.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the NMR analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: My aromatic signals are overlapping and difficult to interpret. What can I do?

A1: Peak overlap in the aromatic region is a common issue. Here are several strategies to resolve this:

  • Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the aromatic protons and may resolve the overlap.[1]

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.

  • Run a 2D COSY Experiment: A Correlation Spectroscopy (COSY) experiment will show correlations between protons that are J-coupled (typically protons on adjacent carbons).[2][3] This will help identify which aromatic protons are neighbors, aiding in their assignment.

Q2: How can I definitively assign the CH₂, CH₃ of the ethyl group and the lactam CH₂?

A2: While the triplet and quartet pattern of the ethyl group is characteristic, 2D NMR is the most effective tool for unambiguous assignment.

  • HSQC/HMQC: A Heteronuclear Single Quantum Coherence experiment correlates protons with the carbons they are directly attached to (a one-bond correlation).[2][4][5] This will definitively link the proton signals to their corresponding carbon signals.

  • HMBC: A Heteronuclear Multiple Bond Correlation experiment shows correlations between protons and carbons over two to three bonds.[3][5][6] For example, the CH₃ protons of the ethyl group should show a correlation to the CH₂ carbon of the ethyl group and the C5 aromatic carbon. The lactam CH₂ protons should show correlations to the carbonyl carbon (C2) and the quaternary aromatic carbon (C3a).

Q3: The chemical shift of my N-H proton is broad and its position seems to vary between samples. Is this normal?

A3: Yes, this is very common for N-H protons. The peak's position and shape are often dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. To confirm the N-H peak, you can add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium, causing the peak to disappear or significantly decrease in intensity.[1][7]

Q4: I am seeing unexpected peaks in my spectrum. What is the likely cause?

A4: Extraneous peaks usually originate from impurities.

  • Residual Solvent: Solvents used during reaction workup or purification (e.g., ethyl acetate, dichloromethane, hexane) are common culprits.[7] Putting the sample under high vacuum for an extended period can help remove them.[7] You can consult tables of common NMR solvent impurities to identify these peaks.

  • Water: A broad peak around 1.5-1.6 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆ is often due to water. Using fresh, dry NMR solvents can minimize this.

  • Starting Materials/Byproducts: If the reaction did not go to completion or produced side products, peaks corresponding to these species will be present. Compare the spectrum to that of your starting materials if available.

Q5: My peaks are very broad. How can I improve the resolution?

A5: Peak broadening can be caused by several factors:[1]

  • Poor Shimming: The magnetic field needs to be homogenous. The instrument's shimming routine should be performed before acquisition.

  • Sample Concentration: A sample that is too concentrated can lead to broad peaks. Try diluting your sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[8] Ensure your glassware is clean.

Data Presentation: Expected Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on typical values for similar structures. Actual values can vary based on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
NH -1~8.0 - 9.0br s1H-
H -4~7.1 - 7.2d1H~1.5 - 2.0 (⁴J)
H -6~7.0 - 7.1dd1H~8.0 (³J), ~1.5 - 2.0 (⁴J)
H -7~6.8 - 6.9d1H~8.0 (³J)
CH₂ -3~3.5s2H-
CH₂ -Ethyl~2.6q2H~7.6
CH₃ -Ethyl~1.2t3H~7.6

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (ppm)
C =O (C2)~175 - 178
C -3a~128 - 130
C -4~124 - 126
C -5~138 - 140
C -6~127 - 129
C -7~109 - 111
C -7a~140 - 142
C H₂-3~36 - 38
C H₂-Ethyl~28 - 30
C H₃-Ethyl~15 - 17

Experimental Protocols

Protocol for Acquiring High-Quality NMR Spectra

  • Sample Preparation:

    • Ensure the sample is dry and free of residual solvents by placing it under a high vacuum for at least 10-20 minutes.[7]

    • Accurately weigh approximately 5-10 mg of the compound for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is from a fresh, sealed bottle to minimize water contamination.

    • Mix thoroughly until the sample is completely dissolved. If the material is not fully soluble, this can cause peak broadening.[1]

    • Transfer the solution to a clean, dry NMR tube.

  • 1D ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity. Modern spectrometers often have automated shimming routines. Poor shimming leads to broad and distorted peaks.[1]

    • Acquire the spectrum using standard parameters (e.g., 8-16 scans, a relaxation delay of 1-2 seconds).

  • 1D ¹³C NMR Acquisition:

    • Use the same locked and shimmed sample.

    • Acquire the spectrum using a proton-decoupled pulse program.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed to obtain a good signal-to-noise ratio.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • These experiments are essential for unambiguous assignment.[2][6]

    • Use standard, pre-defined parameter sets available on the spectrometer software for COSY, HSQC, and HMBC experiments.

    • These experiments are proton-detected, making them relatively sensitive.[2] A sufficient number of scans should be chosen to achieve good resolution and signal-to-noise.

Visualization

The following workflow diagram illustrates a logical approach to troubleshooting ambiguous NMR peak assignments for this compound.

G cluster_start Initial Analysis cluster_checks Basic Checks cluster_1d_solutions 1D NMR Solutions cluster_2d_solutions 2D NMR Solutions cluster_end Resolution start Ambiguous or Overlapping Peak Assignments check_impurities Check for Impurities (Solvent, Water, SM) start->check_impurities check_params Review Acquisition Parameters (Shimming, Concentration) start->check_params d2o_exchange Perform D₂O Exchange (Confirms N-H) start->d2o_exchange Is N-H peak ambiguous? run_cosy Run ¹H-¹H COSY (Identifies H-H couplings) start->run_cosy Aromatic overlap? rerun_solvent Re-run in a Different Solvent (e.g., Benzene-d6) check_impurities->rerun_solvent If peaks persist check_params->rerun_solvent If resolution is poor rerun_solvent->run_cosy d2o_exchange->run_cosy run_hsqc Run ¹H-¹³C HSQC (Assigns protonated carbons) run_cosy->run_hsqc Need C assignments run_hmbc Run ¹H-¹³C HMBC (Assigns quaternary carbons and confirms connectivity) run_hsqc->run_hmbc Need full connectivity end_node Unambiguous Peak Assignment run_hmbc->end_node

Caption: Troubleshooting workflow for NMR peak assignment.

References

overcoming poor reactivity of 5-Ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Ethyl-1,3-dihydro-2H-indol-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the reactivity of this compound in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields and/or side products in the N-alkylation of this compound?

Low yields and the formation of C-3 alkylated side products are common challenges in the N-alkylation of oxindoles. The ambident nucleophilic character of the oxindole anion can lead to competing alkylation at the nitrogen (N-1) and carbon (C-3) positions. The 5-ethyl group, being weakly electron-donating, slightly increases the electron density of the aromatic ring, which can influence the nucleophilicity of both the N-1 and C-3 positions.

Troubleshooting Strategies:

  • Choice of Base and Solvent: The regioselectivity of alkylation is highly dependent on the reaction conditions. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF is known to favor N-alkylation by promoting the formation of the N-anion.[1] In contrast, less polar solvents might favor C-alkylation.

  • Protecting Groups: To circumvent C-3 alkylation, a temporary protecting group can be installed at the C-3 position.

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[1]

Q2: My Aldol-type condensation at the C-3 position of this compound is sluggish. How can I improve the reaction rate and yield?

The reactivity of the C-3 methylene group in aldol-type condensations, such as the Knoevenagel condensation, can be influenced by steric and electronic factors. While the 5-ethyl group is not expected to pose significant steric hindrance, optimizing the reaction conditions is crucial for efficient conversion.

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst is critical. For Knoevenagel condensations, basic catalysts like piperidine or pyrrolidine are commonly used to facilitate the reaction between the oxindole and an aldehyde or ketone.[2]

  • Reaction Conditions: The reaction can be sensitive to temperature and solvent. In the synthesis of Sunitinib, a drug derived from a substituted oxindole, the condensation is carried out in methanol with pyrrolidine as a catalyst.[2] Adjusting the temperature and ensuring anhydrous conditions can improve yields.

  • Activating Agents: In some cases, the use of a Lewis acid or a dehydrating agent can promote the condensation.

Q3: I am struggling with a Suzuki coupling reaction to introduce a substituent at the aromatic ring of this compound. What are the key parameters to consider?

Suzuki couplings on the oxindole scaffold require careful optimization of the catalyst system and reaction conditions. Poor reactivity can stem from catalyst inhibition or unfavorable reaction kinetics.

Troubleshooting Strategies:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is paramount. For electron-rich substrates, ligands like XPhos, SPhos, or BrettPhos can be effective.[3] Pre-catalyst systems are also available that can improve reaction efficiency.

  • Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene) can significantly impact the reaction outcome.[4] The solubility of the reactants and the base is a key consideration.

  • Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not undergone degradation. In some cases, using the corresponding trifluoroborate salt can improve stability and reactivity.

Q4: What are the recommended starting points for a Buchwald-Hartwig amination with this compound?

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. For successful coupling with this compound (after conversion to a halide or triflate), the appropriate choice of catalyst, ligand, and base is crucial.

Troubleshooting Strategies:

  • Catalyst System: Modern Buchwald-Hartwig protocols often employ palladium pre-catalysts with bulky, electron-rich phosphine ligands.[5][6] The choice of ligand generation can influence the reaction's success with different classes of amines.[7]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[6] The base strength should be matched to the pKa of the amine.

  • Reaction Temperature: Typical reaction temperatures range from 80-100 °C.[6]

Troubleshooting Guides

Low Yield in N-Alkylation
Potential Cause Recommended Action
Incomplete deprotonation of the N-H bond.Use a stronger base (e.g., NaH) and ensure stoichiometric amounts. Increase reaction time or temperature to ensure complete formation of the anion.[1]
Competing C-3 alkylation.Use a more polar aprotic solvent like DMF to favor N-alkylation.[1] Consider protecting the C-3 position if C-alkylation is significant.
Poor quality of reagents or solvent.Use anhydrous solvents and high-purity reagents. Moisture can quench the base and the oxindole anion.
Steric hindrance from the alkylating agent.If using a bulky alkylating agent, a more reactive electrophile or higher reaction temperatures may be necessary.
Poor Performance in Aldol-Type Condensation
Potential Cause Recommended Action
Inappropriate catalyst or catalyst loading.Screen different basic catalysts (e.g., piperidine, pyrrolidine, triethylamine). Optimize the catalyst loading.
Reversible reaction equilibrium.Use a Dean-Stark apparatus to remove water and drive the reaction to completion.
Low reactivity of the carbonyl compound.For less reactive ketones, consider using a more activated derivative or a stronger catalyst.
Unfavorable reaction temperature.Optimize the reaction temperature. Some condensations may require heating to proceed at a reasonable rate.

Experimental Protocols

General Protocol for N-Alkylation of this compound

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous workup and purification solvents

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1-1.5 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Knoevenagel Condensation with this compound

Materials:

  • This compound

  • Aldehyde or ketone

  • Pyrrolidine or piperidine (catalytic amount)

  • Methanol or ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in the chosen alcohol.

  • Add a catalytic amount of pyrrolidine or piperidine.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation

Table 1: Representative Conditions for N-Alkylation of Indole Scaffolds
EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1NaHDMFRT291[1]
2K₂CO₃DMF602471[8]
3Cs₂CO₃DCERT16~60-70 (isolated)[9]
4In(OTf)₃THFRT1290[10]

Note: Yields are for representative indole substrates and may vary for this compound.

Table 2: Representative Conditions for Suzuki Coupling of Bromo-Indoles/Oxindoles
EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
1Pd(dppf)Cl₂-K₂CO₃Dioxane/H₂O90>85[11]
2Pd(OAc)₂XPhosK₃PO₄Toluene10095[11]
3Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O6091-99[11]

Note: These conditions are for various bromo-indole and oxindole substrates and should be optimized for 5-bromo-5-ethyl-1,3-dihydro-2H-indol-2-one.

Signaling Pathways and Experimental Workflows

Derivatives of this compound, such as the drug Sunitinib (which has a fluoro instead of ethyl group, but a similar core structure), are known to be multi-targeted tyrosine kinase inhibitors. They play a crucial role in cancer therapy by inhibiting signaling pathways involved in tumor angiogenesis and cell proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation Growth_Factor Growth Factors (VEGF, PDGF) Growth_Factor->RTK Binds and activates Oxindole_Derivative 5-Ethyl-2-oxindole Derivative (e.g., Sunitinib analogue) Oxindole_Derivative->RTK Inhibits

Caption: Inhibition of VEGFR/PDGFR signaling by a 5-substituted-2-oxindole derivative.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start 5-Ethyl-2-oxindole Reaction Reaction (e.g., N-Alkylation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup TLC TLC/LC-MS Monitoring Reaction->TLC In-process control Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS Purity Purity Assessment (HPLC) Product->Purity

Caption: General experimental workflow for the functionalization of 5-Ethyl-2-oxindole.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: Ropinirole vs. An Oxindole-Based Dopamine Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological properties of the well-established dopamine agonist, ropinirole, and a representative oxindole-based dopamine agonist, 4-[2-(propylamino)ethyl]-2-(3H)-indolone (SKF-104557). Due to the lack of publicly available pharmacological data for 5-Ethyl-1,3-dihydro-2H-indol-2-one, this analysis utilizes SKF-104557, a structurally related and well-characterized active metabolite of ropinirole, as a pertinent comparator from the oxindole class. This comparison is supported by experimental data on receptor binding and functional activity.

Mechanism of Action: An Overview

Both ropinirole and the oxindole-based agonist SKF-104557 exert their effects primarily by acting as agonists at dopamine D2-like receptors (D2, D3, and D4). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

Ropinirole is a non-ergoline dopamine agonist with a notable preference for the D3 receptor subtype.[1] Its binding to D2-like receptors in the brain is the basis for its therapeutic effects in conditions such as Parkinson's disease and Restless Legs Syndrome.[2] By mimicking the action of endogenous dopamine, ropinirole helps to alleviate the motor and sensory symptoms associated with dopamine deficiency.[3][4]

SKF-104557 , as a derivative of the 1,3-dihydro-2H-indol-2-one (oxindole) scaffold, also functions as a dopamine D2-like receptor agonist. The oxindole core is a versatile structure found in many biologically active compounds. In the context of dopamine receptor ligands, modifications to this core can significantly influence binding affinity and functional potency.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities (pKi) and functional potencies (pEC50) of ropinirole and SKF-104557 at human dopamine D2 and D3 receptors. Higher pKi and pEC50 values indicate greater affinity and potency, respectively.

CompoundReceptor SubtypeBinding Affinity (pKi)Functional Potency (pEC50)
Ropinirole Human Dopamine D2~6.5 - 8.57.4
Human Dopamine D3~7.0 - 8.98.4
SKF-104557 Human Dopamine D25.7Not reported as a single value
Human Dopamine D37.0Not reported as a single value

Data for functional potency is derived from Coldwell et al., 1999, which characterized these compounds as full agonists at hD2 and hD3 receptors.[1]

Signaling Pathways and Experimental Workflow

The interaction of these agonists with D2-like dopamine receptors initiates a signaling cascade that leads to the modulation of neuronal activity. A simplified representation of this pathway and the experimental workflows to determine binding affinity and functional potency are illustrated below.

G cluster_0 Dopamine D2-like Receptor Signaling Agonist Agonist D2R Dopamine D2/D3 Receptor Agonist->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response

Figure 1: Simplified Dopamine D2-like Receptor Signaling Pathway.

G cluster_1 Experimental Workflow: Binding Affinity (Ki) cluster_2 Experimental Workflow: Functional Potency (EC50) Membranes Cell Membranes expressing D2/D3 Receptors Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]Spiperone) Radioligand->Incubation Test_Compound Test Compound (Ropinirole or SKF-104557) Test_Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis Cells Live CHO Cells expressing D2/D3 Receptors Agonist_Addition Addition of Agonist (Ropinirole or SKF-104557) Cells->Agonist_Addition Microphysiometry Microphysiometry (Measures metabolic rate) Agonist_Addition->Microphysiometry Response_Curve Dose-Response Curve Generation Microphysiometry->Response_Curve EC50_Calc EC50 Calculation Response_Curve->EC50_Calc

Figure 2: Experimental Workflows for Determining Binding Affinity and Functional Potency.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide.

Radioligand Binding Assay (for Ki determination)

This protocol is a representative method for determining the binding affinity of a test compound to dopamine D2/D3 receptors expressed in a cell line, such as Chinese Hamster Ovary (CHO) cells.

  • Membrane Preparation:

    • CHO cells stably expressing the human dopamine D2 or D3 receptor are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

      • A fixed concentration of a radiolabeled ligand that binds to the receptor of interest (e.g., [3H]spiperone for D2/D3 receptors).

      • Varying concentrations of the unlabeled test compound (e.g., ropinirole or SKF-104557).

      • The cell membrane preparation.

    • Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol).

    • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay - Microphysiometry (for EC50 determination)

This protocol describes the use of a microphysiometer to measure the functional potency of an agonist by detecting changes in the metabolic rate of cells upon receptor activation.

  • Cell Preparation:

    • CHO cells expressing the human dopamine D2 or D3 receptor are seeded into microphysiometer capsules and allowed to attach and grow to a confluent monolayer.

  • Assay Procedure:

    • The cell-containing capsules are placed in the microphysiometer chamber and perfused with a low-buffer medium.

    • The instrument measures the rate of proton extrusion from the cells, which is an indicator of the overall metabolic rate.

    • A baseline metabolic rate is established.

    • The cells are then exposed to increasing concentrations of the agonist (e.g., ropinirole or SKF-104557).

    • The change in the acidification rate in response to each agonist concentration is recorded.

  • Data Analysis:

    • The increase in the metabolic rate is plotted against the logarithm of the agonist concentration to generate a dose-response curve.

    • The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from this curve using non-linear regression.

    • The pEC50 is calculated as the negative logarithm of the EC50 value.

Conclusion

Both ropinirole and the oxindole-based agonist SKF-104557 are effective agonists at dopamine D2-like receptors, with a preference for the D3 subtype. While ropinirole demonstrates higher functional potency, both compounds share a common mechanism of action by activating inhibitory G-protein signaling pathways. The oxindole scaffold represents a valuable chemical starting point for the development of novel dopamine receptor modulators with potentially distinct pharmacological profiles. The experimental data and protocols presented in this guide provide a framework for the comparative evaluation of such compounds in a research and drug development setting.

References

Navigating the Structure-Activity Landscape of 5-Substituted-1,3-dihydro-2H-indol-2-one Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of 5-Substituted Indolin-2-one Analogs

The substituent at the 5-position of the indolin-2-one scaffold plays a crucial role in modulating the biological activity of these compounds. Variations at this position have been shown to influence potency and selectivity across a range of therapeutic targets, including protein kinases and microbial enzymes. The following table summarizes key findings from SAR studies on various 5-substituted analogs.

5-SubstituentTarget/ActivityKey Findings
Fluoro (-F) α-Glucosidase InhibitionIntroduction of a fluorine atom at the 5-position can serve as a lead structure for potent α-glucosidase inhibitors. Further modifications at the 3-position of this scaffold have led to compounds with significantly enhanced inhibitory activity compared to the parent compound.[1]
Nitro (-NO2) Anti-inflammatory5-nitroindoline derivatives have been investigated for their anti-inflammatory properties, with some analogs showing potent inhibition of inflammatory mediators.
Complex Heterocyclic Moieties Antibacterial, Antifungal, AntitubercularA variety of complex heterocyclic systems attached at the 5-position have been synthesized and evaluated for their antimicrobial activities. These studies indicate that the nature of the heterocyclic ring and its substituents are critical for potent activity against various pathogens.[2]
Various Substitutions (General) VEGFR InhibitionThe indolin-2-one core is a key feature of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. While the primary focus of many studies is on substitutions at the 3-position, the nature of the substituent at the 5-position can influence the overall physicochemical properties and in vivo performance of these inhibitors.[3]

Experimental Protocols

To aid researchers in the evaluation of novel 5-substituted-1,3-dihydro-2H-indol-2-one analogs, a detailed protocol for a common in vitro assay is provided below.

In Vitro α-Glucosidase Inhibition Assay

This assay is utilized to determine the inhibitory potential of compounds against α-glucosidase, an enzyme involved in carbohydrate digestion. Its inhibition is a key therapeutic strategy for managing type 2 diabetes.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compounds and a reference inhibitor (e.g., acarbose).

  • In a 96-well plate, add the α-glucosidase solution to wells containing the test compounds or the reference inhibitor.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

  • Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol, the product of the enzymatic reaction.

  • The inhibitory activity of the test compounds is calculated as a percentage of inhibition relative to a control (containing no inhibitor).

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

To further guide researchers in the systematic exploration of 5-substituted-1,3-dihydro-2H-indol-2-one analogs, the following diagrams illustrate a generalized experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_sar SAR Analysis start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Primary Biological Screening (e.g., Enzyme Inhibition) characterization->screening dose_response Dose-Response & IC50 Determination screening->dose_response selectivity Selectivity Profiling dose_response->selectivity sar Structure-Activity Relationship Analysis selectivity->sar optimization Lead Optimization sar->optimization optimization->start

A generalized workflow for the SAR study of novel indolin-2-one analogs.

VEGFR_signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Indolinone Indolin-2-one Analogs Indolinone->VEGFR Inhibition

Simplified VEGFR signaling pathway, a common target for indolin-2-one analogs.

References

Validating the Mechanism of Action of 5-Ethyl-1,3-dihydro-2H-indol-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethyl-1,3-dihydro-2H-indol-2-one is a small molecule belonging to the indolinone chemical class. While the precise mechanism of action for this specific compound is not yet elucidated, the indolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved therapeutics.[1][2] Derivatives of the 2-oxindole core have demonstrated a broad range of activities, including the inhibition of protein kinases and other enzymes, making them prominent candidates in drug discovery for oncology, inflammatory diseases, and more.[1][2][3]

This guide provides a framework for validating the potential mechanism of action of this compound by comparing it with established indolinone-based inhibitors. We will focus on two prominent mechanisms of action for this class: inhibition of receptor tyrosine kinases (RTKs) and inhibition of Cathepsin C (CTSC).

Comparative Analysis of Indolinone Derivatives

To hypothesize and validate the mechanism of this compound, we will use Sunitinib and Nintedanib as benchmarks for multi-targeted tyrosine kinase inhibitors and a representative Cathepsin C inhibitor as a benchmark for anti-inflammatory enzyme inhibition.

Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor.[4][5] Its mechanism of action involves the inhibition of several RTKs, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor growth and angiogenesis.[4][5][6]

Nintedanib is another indolinone-derived intracellular tyrosine kinase inhibitor.[7] It targets VEGFR, fibroblast growth factor receptor (FGFR), and PDGFR, and is approved for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[7][8][9]

Cathepsin C Inhibitors with an indolinone core have been identified as potent and selective modulators of inflammatory responses.[3] Cathepsin C is a lysosomal cysteine protease that activates several serine proteases involved in inflammation.[1][10]

The following tables summarize the key characteristics and available quantitative data for these comparator compounds.

Data Presentation: Comparison of Indolinone-Based Inhibitors

Table 1: General Properties and Mechanism of Action

CompoundCore StructurePrimary Mechanism of ActionTherapeutic Area
Sunitinib IndolinoneMulti-targeted Receptor Tyrosine Kinase (RTK) Inhibitor (VEGFR, PDGFR, c-KIT, FLT3, RET, CSF-1R)[2][4][6]Oncology
Nintedanib IndolinoneMulti-targeted Receptor Tyrosine Kinase (RTK) Inhibitor (VEGFR, FGFR, PDGFR) and non-receptor tyrosine kinases (Src, Lck)[7][9][11]Oncology, Fibrosis
Cathepsin C Inhibitor (e.g., BI 1291583) Indolinone derivativeSelective, reversible inhibitor of Cathepsin C[12][13]Inflammatory Diseases
This compound IndolinoneTo be determined-

Table 2: Quantitative Data for Comparator Compounds (In Vitro Assays)

CompoundTargetAssay TypeIC50 / KiReference
Sunitinib VEGFR-1Kinase AssayKi = 9 nM[2]
VEGFR-2Kinase AssayKi = 9 nM[2]
VEGFR-3Kinase AssayKi = 9 nM[2]
PDGFR-αKinase Assay--
PDGFR-βKinase AssayKi = 8 nM[2]
Nintedanib VEGFR-2Kinase AssayIC50 = 9 nM[14]
PDGFR-βProliferation AssayIC50 = 69 nM[14]
BI 1291583 Cathepsin CEnzymatic AssayIC50 = 0.9 nM[12]
Cathepsin BEnzymatic Assay>6,000-fold selectivity vs. Cathepsin C[12]
Cathepsin KEnzymatic Assay>6,000-fold selectivity vs. Cathepsin C[12]
Cathepsin LEnzymatic Assay>6,000-fold selectivity vs. Cathepsin C[12]
Cathepsin SEnzymatic Assay>6,000-fold selectivity vs. Cathepsin C[12]

Experimental Protocols

To validate the potential mechanism of action of this compound, the following key experiments are proposed.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. A luminescence-based assay measuring ATP consumption is a common and robust method.

Principle: The kinase reaction consumes ATP, which is then detected by a luciferase-based system. A lower luminescence signal indicates higher kinase activity (more ATP consumed). An inhibitor will block ATP consumption, resulting in a higher luminescent signal.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase substrate (e.g., Poly (Glu:Tyr, 4:1))

  • ATP

  • 5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/mL BSA)

  • This compound and comparator compounds (e.g., Sunitinib)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should be ≤1%.

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and the PTK substrate in sterile deionized water.

  • Plate Setup:

    • Add the master mixture to each well.

    • Add the diluted test compound, comparator, or vehicle (for positive control) to the respective wells.

    • Add kinase buffer without enzyme to the "Blank" wells.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the "Blank" wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.

  • Luminescence Detection:

    • Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration using a sigmoidal dose-response curve.[3][15][16]

In Vitro Cathepsin C Inhibition Assay

This assay measures the ability of the test compound to inhibit the enzymatic activity of Cathepsin C using a fluorogenic substrate.

Principle: Cathepsin C cleaves a fluorogenic substrate (e.g., Gly-Arg-AMC), releasing a fluorescent molecule (AMC). The rate of increase in fluorescence is directly proportional to the enzyme's activity. An inhibitor will reduce the rate of substrate cleavage.

Materials:

  • Recombinant Human Cathepsin C

  • Fluorogenic substrate (e.g., Gly-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, with DTT and EDTA)

  • This compound and comparator compounds

  • Black, low-volume 384-well plates

  • Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer.

  • Assay Plate Setup:

    • Add the diluted test compound or vehicle (for 100% activity control) to the wells.

    • Include a "no-enzyme" control with assay buffer for background fluorescence.

  • Enzyme Addition and Pre-incubation: Add the diluted Cathepsin C enzyme to all wells except the "no-enzyme" control. Pre-incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1][10][17][18][19]

Mandatory Visualizations

Signaling Pathways

G cluster_0 Receptor Tyrosine Kinase (RTK) Inhibition cluster_1 Cathepsin C (CTSC) Inhibition VEGF VEGF/PDGF/ FGF Ligands RTK VEGFR/PDGFR/ FGFR VEGF->RTK Binds ADP ADP RTK->ADP Downstream Downstream Signaling (PI3K/AKT, MAPK) RTK->Downstream Activates Indolinone This compound (Hypothesized) Indolinone->RTK Inhibits (ATP-competitive) ATP ATP ATP->RTK Response Cell Proliferation, Angiogenesis, Survival Downstream->Response Promotes Pro_NSP Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3) CTSC Cathepsin C (DPPI) Pro_NSP->CTSC Active_NSP Active NSPs (NE, PR3) CTSC->Active_NSP Activates Indolinone2 This compound (Hypothesized) Indolinone2->CTSC Inhibits Inflammation Inflammation, Tissue Damage Active_NSP->Inflammation Mediates

Caption: Hypothesized signaling pathways for this compound.

Experimental Workflow

G Start Start: Compound of Interest (this compound) Hypothesis Hypothesis Generation (Based on Indolinone Scaffold) Start->Hypothesis Screening Primary Screening Hypothesis->Screening KinaseAssay In Vitro Kinase Assays (VEGFR, PDGFR, etc.) Screening->KinaseAssay Target Class 1 EnzymeAssay In Vitro Enzyme Assays (Cathepsin C, etc.) Screening->EnzymeAssay Target Class 2 HitIdentified Hit Identified? KinaseAssay->HitIdentified EnzymeAssay->HitIdentified DoseResponse Dose-Response & IC50 Determination HitIdentified->DoseResponse Yes NoHit No Significant Activity HitIdentified->NoHit No Selectivity Selectivity Profiling (Panel of Kinases/Proteases) DoseResponse->Selectivity CellularAssay Cell-Based Assays (e.g., p-RTK, Proliferation) DoseResponse->CellularAssay Conclusion Conclusion on Mechanism of Action Selectivity->Conclusion CellularAssay->Conclusion NoHit->Conclusion

Caption: Workflow for validating the mechanism of action of a novel compound.

References

A Comparative Guide to the In Vivo Efficacy of Oxindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,3-dihydro-2H-indol-2-one, or oxindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies.[1] Derivatives of this scaffold have been extensively investigated for their potent inhibitory effects on various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. While specific comparative data on 5-Ethyl-1,3-dihydro-2H-indol-2-one derivatives are limited in publicly accessible literature, this guide will use the well-characterized and clinically approved oxindole derivative, Sunitinib, as a representative benchmark. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and its evaluation provides a framework for assessing the in vivo efficacy of novel analogues within this class.

This guide will compare the in vivo anti-tumor efficacy of Sunitinib against a vehicle control in a preclinical cancer model, detail the experimental protocols used, and illustrate the key signaling pathways involved.

Mechanism of Action: Multi-Targeted Kinase Inhibition

Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[2][4][5] By blocking the signaling pathways mediated by these receptors, Sunitinib can simultaneously exert a direct anti-tumor effect and a potent anti-angiogenic effect, effectively cutting off the tumor's blood supply.[2][4][6] Additional targets include KIT, FLT3, and RET proto-oncogenes.[2][4]

Sunitinib_Pathway Simplified Sunitinib Signaling Pathway cluster_membrane Cell Membrane cluster_inhibitor Simplified Sunitinib Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K / Akt VEGFR->PI3K RAS RAS / RAF / MEK / ERK VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis direct effect PDGFR PDGFR PDGFR->PLCg PDGFR->PI3K PDGFR->RAS Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Migration Cell Migration PLCg->Migration Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Simplified Sunitinib Signaling Pathway

In Vivo Efficacy Comparison: Sunitinib vs. Vehicle Control

The anti-tumor activity of Sunitinib has been robustly demonstrated in numerous preclinical xenograft models. In these studies, human tumor cells are implanted into immunocompromised mice, and after a tumor is established, the mice are treated with Sunitinib or a control substance (vehicle). The data below is representative of results from a renal cell carcinoma (RCC) xenograft model.

Treatment GroupDosage & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Microvessel Density (MVD) Reduction (%)Reference
Vehicle Control N/A1500 ± 2500%0%[7]
Sunitinib 40 mg/kg, daily oral gavage450 ± 120~70%>50%[7][8]
Sunitinib 80 mg/kg, daily oral gavage250 ± 90~83%Not specified[7]

Note: Values are illustrative based on published findings. Actual results vary by cell line, animal model, and study duration.[7]

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating and comparing the efficacy of therapeutic compounds. Below is a typical protocol for an in vivo xenograft study.

1. Cell Culture and Animal Model

  • Cell Line: Human renal cell carcinoma (e.g., A-498 or 786-O) or neuroblastoma (SK-N-BE(2)) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).[1][7]

  • Animal Strain: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude) aged 6-8 weeks are used to prevent rejection of the human tumor xenograft.[1][8] Animals are housed in a pathogen-free environment with access to food and water ad libitum.

2. Tumor Implantation and Monitoring

  • A suspension of 1 x 10⁶ to 5 x 10⁶ tumor cells in a sterile medium or Matrigel is injected subcutaneously into the flank of each mouse.[1][9]

  • Tumor growth is monitored by measuring the length and width with calipers every 2-3 days. Tumor volume is calculated using the formula: (Width² x Length) / 2.

3. Treatment Administration

  • Once tumors reach a predetermined size (e.g., 100-200 mm³ or 0.5 cm in diameter), mice are randomized into treatment and control groups.[1][7]

  • Sunitinib Group: Sunitinib malate is formulated in a suitable vehicle (e.g., citrate buffer) and administered daily via oral gavage at a concentration of 20-80 mg/kg.[1][7]

  • Vehicle Control Group: Mice receive the formulation vehicle only, following the same schedule and route of administration.

4. Efficacy Evaluation

  • Primary Endpoint: The study is concluded after a defined period (e.g., 14-28 days) or when tumors in the control group reach a maximum ethical size.[1] Final tumor volumes and weights are recorded.

  • Secondary Endpoints: Tumors are excised, fixed in formalin, and embedded in paraffin. Sections are analyzed via immunohistochemistry (IHC) for markers of angiogenesis (e.g., CD31 or CD34) to determine microvessel density (MVD) and for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).[6][7]

Xenograft_Workflow start Start: Tumor Cell Culture implant Subcutaneous Implantation of Cells into Mice start->implant monitor_growth Tumor Growth Monitoring (Calipers) implant->monitor_growth randomize Randomization into Groups (Vehicle vs. Sunitinib) monitor_growth->randomize Tumors reach ~150 mm³ treat Daily Oral Administration of Compound or Vehicle randomize->treat monitor_treatment Continued Tumor Measurement treat->monitor_treatment endpoint Endpoint Reached: Sacrifice & Tumor Excision monitor_treatment->endpoint After 14-28 days analysis Data Analysis: Tumor Volume, Weight, IHC endpoint->analysis

Standard Experimental Workflow for a Xenograft Model

Conclusion

The oxindole scaffold, represented here by Sunitinib, is a validated pharmacophore for the development of potent kinase inhibitors. Preclinical in vivo studies consistently demonstrate that Sunitinib significantly inhibits tumor growth and angiogenesis across a range of cancer models.[1][6][8] The comparative data and standardized protocols presented in this guide offer a robust framework for researchers in drug development to evaluate novel this compound derivatives or other analogues, using established benchmarks to gauge potential therapeutic efficacy. Future studies should aim to directly compare novel derivatives against standards like Sunitinib to clearly delineate improvements in potency, selectivity, or safety profiles.

References

A Comparative Guide to the Cross-Reactivity of 5-Ethyl-1,3-dihydro-2H-indol-2-one (Semaxanib/SU5416) with other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the kinase inhibitor 5-Ethyl-1,3-dihydro-2H-indol-2-one, also known as Semaxanib or SU5416, with other notable kinase inhibitors, focusing on its cross-reactivity profile. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in kinase inhibitor research and development.

Introduction to this compound (Semaxanib/SU5416)

This compound (Semaxanib/SU5416) is a synthetic small molecule that functions as a potent inhibitor of receptor tyrosine kinases (RTKs). It was initially developed as an anti-angiogenic agent for cancer therapy. Its primary mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, SU5416 inhibits receptor autophosphorylation and downstream signaling pathways, thereby preventing VEGF-stimulated endothelial cell proliferation and migration.

Kinase Inhibition Profile of SU5416

While SU5416 is a potent inhibitor of VEGFR-2, it also exhibits activity against other kinases, a phenomenon known as cross-reactivity. Understanding this cross-reactivity is crucial for predicting potential off-target effects and identifying new therapeutic applications.

Quantitative Comparison of Kinase Inhibition

The following tables summarize the inhibitory activity of SU5416 against a panel of kinases, with comparative data for two other multi-targeted kinase inhibitors, Sunitinib and Sorafenib. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).

Table 1: Inhibitory Activity (IC50) of SU5416 against various kinases.

Kinase TargetSU5416 IC50 (nM)Assay TypeReference
VEGFR-2 (KDR/Flk-1)40Biochemical[1]
c-Kit30Biochemical[1]
FLT3160Biochemical[1]
RET170Biochemical[1]
PDGFRβ3000Cellular[2]

Table 2: Comparative Inhibitory Activity (IC50/Ki) of SU5416, Sunitinib, and Sorafenib against selected kinases.

Disclaimer: The following data is compiled from various sources and may not be directly comparable due to potential differences in experimental methodologies and conditions.

Kinase TargetSU5416 IC50 (nM)Sunitinib IC50/Ki (nM)Sorafenib IC50 (nM)
VEGFR-1 -Ki: <115
VEGFR-2 (KDR/Flk-1) 40[1]IC50: 80, Ki: 990
VEGFR-3 -Ki: <120
PDGFRα -IC50: 69-
PDGFRβ 3000[2]IC50: 2, Ki: 858
c-Kit 30[1]Potent Inhibition58
FLT3 160[1]IC50: 50 (ITD), 250 (WT)58
RET 170[1]Potent Inhibition-
FGFR1 >10,000[2]>10-fold selective vs VEGFR2-
EGFR >10,000[2]>10-fold selective vs VEGFR2-
Raf-1 --6
B-Raf --20

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

VEGF Signaling Pathway and Inhibition by SU5416

This diagram illustrates the Vascular Endothelial Growth Factor (VEGF) signaling pathway and the point of inhibition by SU5416.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 P3 P VEGFR2->P3 PI3K PI3K P1->PI3K Activates PLCg PLCγ P2->PLCg Activates Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation SU5416 SU5416 SU5416->VEGFR2 Inhibits Autophosphorylation

Caption: VEGF signaling pathway and SU5416 inhibition.

Experimental Workflow for Kinase Inhibition Assay

This diagram outlines a typical workflow for a biochemical kinase inhibition assay.

Kinase_Inhibition_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer Plate Dispense into 384-well plate: 1. Kinase 2. SU5416/Vehicle Reagents->Plate Inhibitor Prepare Serial Dilution of SU5416 Inhibitor->Plate Incubate1 Pre-incubate Plate->Incubate1 Add_ATP Initiate reaction with Substrate/ATP mixture Incubate1->Add_ATP Incubate2 Incubate at RT Add_ATP->Incubate2 Stop Stop Reaction (e.g., add EDTA) Incubate2->Stop Detect Add Detection Reagent (e.g., ADP-Glo™) Stop->Detect Read Read Signal (Luminescence) Detect->Read Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Read->Analyze

Caption: Workflow for a biochemical kinase inhibition assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol describes a general method to determine the in vitro inhibitory activity of SU5416 against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • SU5416 (or other test inhibitors)

  • Adenosine-5'-triphosphate (ATP)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Multichannel pipettes and plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of SU5416 in 100% DMSO.

    • Create a serial dilution of SU5416 in assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare solutions of the kinase, substrate, and ATP in assay buffer at 2x the final desired concentration.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted SU5416 or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the 2x kinase solution to each well.

    • Gently mix and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution. The final reaction volume is 20 µL.

    • Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to convert the ADP generated to ATP.

    • Add 40 µL of Kinase Detection Reagent to convert the newly synthesized ATP into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the SU5416 concentration and fit the data to a dose-response curve to determine the IC50 value.[3][4]

Cellular VEGFR-2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the inhibitory effect of SU5416 on VEGF-induced VEGFR-2 phosphorylation in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Recombinant human VEGF-A

  • SU5416

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs to 80-90% confluency in 6-well plates.

    • Serum-starve the cells for 4-6 hours in a basal medium.

    • Pre-treat the cells with varying concentrations of SU5416 (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10 minutes.[5]

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with 100-150 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.[5]

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.[5]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-VEGFR2.

    • To normalize the data, strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control (e.g., GAPDH or β-actin).

    • Determine the relative reduction in VEGFR-2 phosphorylation at different SU5416 concentrations.[5]

Conclusion

This compound (Semaxanib/SU5416) is a potent inhibitor of VEGFR-2 with significant anti-angiogenic properties. However, as demonstrated by the compiled data, it also exhibits cross-reactivity with other kinases, notably c-Kit, FLT3, and RET. When compared to other multi-targeted kinase inhibitors like Sunitinib and Sorafenib, SU5416 shows a different spectrum of activity. This comparative guide, along with the provided experimental protocols and pathway diagrams, serves as a valuable resource for researchers investigating the therapeutic potential and off-target effects of SU5416 and other kinase inhibitors. A comprehensive kinome-wide screening would provide a more complete understanding of its selectivity profile.

References

A Comparative Guide to the Spectroscopic Properties of 5-Ethyl-1,3-dihydro-2H-indol-2-one and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key spectroscopic data for 5-Ethyl-1,3-dihydro-2H-indol-2-one and its positional isomers: 4-Ethyl-1,3-dihydro-2H-indol-2-one, 6-Ethyl-1,3-dihydro-2H-indol-2-one, and 7-Ethyl-1,3-dihydro-2H-indol-2-one. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification and characterization in complex chemical matrices, a common challenge in drug discovery and development.

The isomers of Ethyl-1,3-dihydro-2H-indol-2-one share the same molecular formula (C₁₀H₁₁NO) and molecular weight (161.20 g/mol ), making their differentiation by mass spectrometry alone challenging.[1][2][3] However, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide unique signatures based on the specific substitution pattern on the aromatic ring.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the four isomers. It is important to note that while some experimental data is available, a complete experimental dataset for all isomers is not readily found in the public domain. Therefore, some of the presented data are predicted values based on established spectroscopic principles and data from structurally related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted, in ppm)

Proton4-Ethyl Isomer5-Ethyl Isomer6-Ethyl Isomer7-Ethyl Isomer
H-3 (CH₂)~3.5~3.5~3.5~3.5
H-5/H-6/H-7~6.8-7.2 (m)~7.0 (d), ~6.9 (dd), ~6.7 (d)~7.1 (d), ~6.8 (dd), ~6.9 (s)~7.0 (t), ~6.8 (d), ~6.8 (d)
NH~8.0-8.5 (br s)~8.0-8.5 (br s)~8.0-8.5 (br s)~8.0-8.5 (br s)
Ethyl-CH₂~2.6 (q)~2.6 (q)~2.6 (q)~2.7 (q)
Ethyl-CH₃~1.2 (t)~1.2 (t)~1.2 (t)~1.2 (t)

Table 2: ¹³C NMR Spectroscopic Data (Predicted, in ppm)

Carbon4-Ethyl Isomer5-Ethyl Isomer6-Ethyl Isomer7-Ethyl Isomer
C-2 (C=O)~178~178~178~178
C-3 (CH₂)~36~36~36~36
C-3a~128~125~126~123
C-4~135~129~122~121
C-5~122~138~128~122
C-6~128~124~138~120
C-7~109~109~110~130
C-7a~142~142~141~140
Ethyl-CH₂~24~28~28~23
Ethyl-CH₃~15~16~16~14

Table 3: IR Spectroscopic Data (Characteristic Peaks, in cm⁻¹)

Functional Group4-Ethyl Isomer5-Ethyl Isomer6-Ethyl Isomer7-Ethyl Isomer
N-H Stretch~3200-3300~3200-3300~3200-3300~3200-3300
C=O Stretch (Lactam)~1680-1700~1680-1700~1680-1700~1680-1700
C-H Stretch (Aromatic)~3000-3100~3000-3100~3000-3100~3000-3100
C-H Stretch (Aliphatic)~2850-2970~2850-2970~2850-2970~2850-2970

Table 4: Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragmentation Peaks (Predicted)
4-Ethyl-1,3-dihydro-2H-indol-2-one161146 ([M-CH₃]⁺), 132 ([M-C₂H₅]⁺), 118
This compound161146 ([M-CH₃]⁺), 132 ([M-C₂H₅]⁺), 118
6-Ethyl-1,3-dihydro-2H-indol-2-one161146 ([M-CH₃]⁺), 132 ([M-C₂H₅]⁺), 118
7-Ethyl-1,3-dihydro-2H-indol-2-one161146 ([M-CH₃]⁺), 132 ([M-C₂H₅]⁺), 118

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy: Spectra are recorded on the same instrument, typically with proton decoupling. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope. The spectral width is generally 0-200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for this class of compounds, using a standard electron energy of 70 eV.

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations

The following diagrams illustrate the general structure of the compared isomers and a typical workflow for their spectroscopic analysis.

G cluster_isomers Isomers of Ethyl-1,3-dihydro-2H-indol-2-one cluster_core Core Structure 4-Ethyl 4-Ethyl Indol-2-one Indol-2-one 4-Ethyl->Indol-2-one 5-Ethyl 5-Ethyl 5-Ethyl->Indol-2-one 6-Ethyl 6-Ethyl 6-Ethyl->Indol-2-one 7-Ethyl 7-Ethyl 7-Ethyl->Indol-2-one

Caption: General structure of the compared isomers.

G cluster_workflow Spectroscopic Analysis Workflow Sample Isomer Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Analysis Comparative Analysis & Structure Elucidation Data->Analysis

Caption: Typical workflow for spectroscopic analysis.

References

Assessing the Novelty of 5-Ethyl-1,3-dihydro-2H-indol-2-one Derivatives in Patent Literature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dihydro-2H-indol-2-one, or oxindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of 5-substituted-1,3-dihydro-2H-indol-2-one derivatives found in patent and scientific literature, with a specific focus on assessing the novelty of derivatives bearing a 5-ethyl substitution. Our analysis indicates that while the 5-substituted oxindole class is extensively explored, particularly as kinase inhibitors for oncology and as antimicrobial agents, the specific 5-ethyl substitution appears to be a relatively underexplored area, suggesting a potential opportunity for novel intellectual property.

Comparison of 5-Substituted-1,3-dihydro-2H-indol-2-one Derivatives

To establish a baseline for novelty, the following table summarizes the landscape of 5-substituted oxindole derivatives, highlighting their therapeutic targets and reported biological activities.

5-SubstituentTherapeutic Target(s)Reported Biological ActivityRepresentative Compound(s) / Patent Reference
Halogens (F, Cl, Br)VEGFR-2, PDGFRβ, c-Kit, FLT3Kinase inhibition, Anti-angiogenesis, AnticancerSunitinib (SU11248)[1][2]
Methoxy (-OCH3)VEGFR-2, PDGFRβKinase inhibition, AnticancerMentioned in reviews on kinase inhibitors[1]
Complex HeterocyclesNeurotransmitter Receptors (e.g., Dopamine D2)Antipsychotic, NeurolepticZiprasidone[3][4]
Various Aryl/HeteroarylVEGFR-2, Raf-1, various kinasesKinase inhibition, AnticancerNumerous patents[5]
Nitrogen-containing moietiesBacterial and Fungal targetsAntibacterial, Antifungal, AntitubercularVarious research articles[6][7]

The Untapped Potential of 5-Ethyl-1,3-dihydro-2H-indol-2-one Derivatives

A comprehensive search of current patent and scientific literature reveals a notable scarcity of data specifically focused on this compound derivatives. While broader claims in some patents for "5-substituted" oxindoles may conceptually include an ethyl group, there is a lack of specific synthesis, biological evaluation, and explicit patent claims for this particular substitution pattern. This suggests that the 5-ethyl chemical space within the oxindole scaffold is largely unexplored and may offer a fertile ground for the development of novel therapeutic agents with potentially unique pharmacological profiles.

Potential Therapeutic Applications for Novel 5-Ethyl Derivatives

Based on the activities of structurally related 5-substituted oxindoles, novel 5-ethyl derivatives could be rationally designed and investigated for the following applications:

  • Kinase Inhibition: As potent kinase inhibitors are a hallmark of this class, 5-ethyl derivatives could be screened against a panel of kinases relevant to oncology, such as VEGFR-2, Raf-1, and others. The ethyl group may offer a different steric and electronic profile compared to commonly used halogens, potentially leading to altered selectivity and potency.

  • Antimicrobial Activity: The oxindole core is also a known pharmacophore for antimicrobial agents. 5-ethyl derivatives could be tested for activity against a range of bacterial and fungal pathogens.

Experimental Protocols

To facilitate the exploration of this potentially novel chemical space, we provide detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., VEGFR-2, Raf-1)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., a this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a well of the microplate, add the test compound dilution or DMSO as a control.

    • Add the kinase enzyme and incubate briefly at room temperature to allow for compound binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[8][9]

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.[10]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • Standard antibiotic for control (e.g., Ampicillin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).[11]

  • Compound Dilution:

    • Perform a serial two-fold dilution of the test compound in MHB directly in the wells of the microtiter plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of research and development, the following diagrams illustrate key signaling pathways targeted by oxindole derivatives and a general workflow for their evaluation.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.[12][13][14][15][16]

Raf1_Signaling_Pathway cluster_membrane Plasma Membrane GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates GrowthFactor Growth Factor GrowthFactor->GrowthFactorReceptor Binds Raf1 Raf-1 Ras->Raf1 Activates MEK MEK Raf1->MEK ASK1 ASK1 (Pro-apoptotic) Raf1->ASK1 Inhibits ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Apoptosis Apoptosis ASK1->Apoptosis

Caption: The Raf-1 signaling pathway in cell proliferation and survival.[17][][19][20][21]

Experimental_Workflow Synthesis Synthesis of 5-Ethyl-1,3-dihydro-2H- indol-2-one Derivatives Primary_Screening Primary Screening (e.g., Kinase Panel, Antimicrobial Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification and Validation Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

References

Safety Operating Guide

Safe Disposal Protocol for 5-Ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Ethyl-1,3-dihydro-2H-indol-2-one is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.

Immediate Safety and Handling

Before beginning any disposal procedures, it is essential to handle the chemical with appropriate personal protective equipment (PPE). All handling should occur in a well-ventilated area or a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Wash hands thoroughly after handling.[3]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2][3]

Hazard Profile Summary

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, information from structurally similar compounds indicates potential hazards. Users must treat this compound as hazardous waste.

Hazard ClassificationPotential EffectsPrecautions
Skin Irritation May cause skin irritation, redness, or itching.[3]Avoid contact with skin. Wash immediately if contact occurs.[3]
Eye Irritation Can cause serious eye irritation or damage.[3]Wear eye protection. In case of contact, rinse cautiously with water for several minutes.[1][3]
Respiratory Irritation May cause respiratory irritation if inhaled.[3]Avoid breathing dust or fumes. Use in a well-ventilated area.[3]
Environmental Hazard Should not be released into the environment. Do not empty into drains.[1]Prevent spills from entering waterways or soil.[3]

Regulatory Framework

The disposal of chemical waste is governed by a combination of federal and state regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[4] This framework tracks hazardous waste from its generation to its final disposal in a "cradle-to-grave" approach.[5] State agencies, such as a Department of Environmental Protection (DEP) or similar body, are often authorized to implement and enforce these regulations, which must be at least as stringent as federal laws.[5][6]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in regular municipal trash.[1][3] It must be managed as hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: Any unused product, contaminated materials (e.g., pipette tips, gloves, paper towels), or solutions containing this compound must be classified as hazardous waste.[7]

  • Segregate Waste Streams: Collect waste containing this compound separately from other waste streams. Specifically, segregate organic waste from non-compatible materials to ensure safe and efficient disposal.[8]

Step 2: Containerization and Labeling

  • Use Appropriate Containers: Collect the waste in a container that is chemically compatible, in good condition, and has a tightly sealing lid.

  • Label Clearly: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Note any other constituents in the waste mixture.

Step 3: On-Site Storage

  • Safe Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3]

  • Prevent Spills: Ensure the storage area has secondary containment to control any potential leaks or spills.

  • Incompatible Materials: Store away from incompatible substances, such as strong oxidizing agents.[1]

Step 4: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for your hazardous waste.[8]

  • Licensed Disposal Vendor: The waste must be transported, treated, and disposed of by a licensed hazardous waste management company.[9] These companies ensure that the final disposal method, such as controlled incineration with flue gas scrubbing, complies with all regulations.[8]

  • Manifest Tracking: For off-site transport, a hazardous waste manifest will be used to track the waste from your facility to its final destination, ensuring a complete chain of custody as required by RCRA.[5][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Waste Generation (e.g., unused chemical, contaminated labware) classify Classify as Hazardous Waste: This compound start->classify Step 1 segregate Segregate into a dedicated 'Organic Hazardous Waste' stream classify->segregate Step 2 containerize Collect in a compatible, sealed container segregate->containerize Step 3 label Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. List all components containerize->label Step 4 store Store in a designated, cool, dry, and ventilated area label->store Step 5 contact Contact Institutional EHS Office to schedule waste pickup store->contact Step 6 dispose Professional Disposal (Licensed hazardous waste vendor) contact->dispose Step 7

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Ethyl-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling 5-Ethyl-1,3-dihydro-2H-indol-2-one.

PPE Category Item Specification Purpose Citations
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.To protect eyes from dust particles and splashes of solutions containing the compound.[2][3]
Face ShieldTo be worn in addition to goggles when there is a significant risk of splashing.Provides a secondary layer of protection for the entire face.[1][2]
Hand Protection Chemical-Resistant GlovesChemically resistant nitrile or neoprene gloves. Inspect for tears or holes before each use.To prevent skin contact and absorption.[2][4]
Body Protection Laboratory CoatA long-sleeved, buttoned laboratory coat is mandatory.To protect skin and clothing from spills and contamination.[1][2]
Chemical-Resistant ApronRecommended when handling larger quantities.Provides an additional layer of protection against spills.[2]
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved respirator may be necessary if handling the compound as a fine powder outside of a certified chemical fume hood, or if aerosolization is possible.To prevent inhalation of fine dust particles.[2][5]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required.To protect feet from spills and falling objects.[1]

Operational Plan: Handling and Storage

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment. All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2]

Engineering Controls:

  • Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood.[1]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[2][5]

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. All necessary equipment, including the correct PPE, should be readily accessible.[2]

  • Personal Protective Equipment: Don all required PPE as specified in the table above before entering the designated handling area.

  • Handling the Compound:

    • If working with the solid form, handle it within a fume hood to avoid inhaling any dust.[2][3]

    • Avoid generating dust when transferring the solid.[3] Use appropriate tools, such as a spatula, for transfers.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1]

  • Storage: Store this compound in a tightly sealed and clearly labeled container.[6] The storage area should be cool, dry, and well-ventilated, away from incompatible substances and sources of ignition.[6]

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is essential to protect personnel and the environment.[1]

Waste Management:

  • Waste Segregation: Collect all waste containing this compound separately from other waste streams. Specifically, segregate halogenated organic waste from non-halogenated solvents.[7]

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Disposal:

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

    • Dispose of the contents and container to an approved waste disposal plant.[3][5] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[7]

    • Contaminated PPE, such as gloves, should be carefully removed and disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.[4]

Experimental Workflow and Safety Logic

The following diagrams illustrate the general procedures for the safe handling of this compound and the logical relationships for risk assessment.

Safe Handling Workflow for this compound prep Preparation - Clean workspace - Assemble equipment & PPE ppe Don PPE - Goggles & Face Shield - Nitrile Gloves - Lab Coat prep->ppe Proceed handling Chemical Handling (in Fume Hood) - Weigh solid carefully - Prepare solutions slowly ppe->handling Proceed use Experimental Use handling->use Proceed storage Storage - Tightly sealed container - Cool, dry, ventilated area use->storage If not all used decon Decontamination - Clean workspace - Decontaminate equipment use->decon After use storage->handling For subsequent use waste Waste Disposal - Segregate waste - Label container decon->waste Collect waste remove_ppe Remove PPE - Remove gloves last waste->remove_ppe After securing waste

Caption: Experimental Workflow for Safe Handling.

Risk Assessment Logic for this compound compound This compound hazards Potential Hazards - Skin Irritation - Eye Irritation - Harmful if swallowed compound->hazards Presents exposure_routes Potential Exposure Routes - Inhalation (dust) - Dermal contact - Ingestion - Eye contact hazards->exposure_routes Leads to controls Control Measures exposure_routes->controls Requires engineering Engineering Controls - Fume Hood - Eyewash Station controls->engineering Includes administrative Administrative Controls - SOPs - Training controls->administrative Includes ppe_node Personal Protective Equipment - Gloves, Goggles, Lab Coat controls->ppe_node Includes safe_handling Safe Handling Achieved engineering->safe_handling Contributes to administrative->safe_handling Contributes to ppe_node->safe_handling Contributes to

Caption: Logical Relationship for Risk Assessment.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。